Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical guide for the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene, a valuable fluorinated aromatic intermediate in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene, a valuable fluorinated aromatic intermediate in pharmaceutical and agrochemical research. The primary and most established method for this transformation is the Balz-Schiemann reaction, which offers a reliable pathway for introducing a fluorine atom onto an aromatic ring.
Core Synthetic Pathway: The Balz-Schiemann Reaction
The synthesis of 1-Fluoro-3-methoxy-5-methylbenzene is efficiently achieved via the Balz-Schiemann reaction. This process begins with the diazotization of the corresponding primary aromatic amine, 3-methoxy-5-methylaniline. The resulting diazonium salt is then converted to its tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride.[1][2] The reaction proceeds in two principal stages:
Diazotization : 3-methoxy-5-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like tetrafluoroboric acid or hydrochloric acid) at low temperatures (0–5 °C) to form 3-methoxy-5-methylbenzenediazonium tetrafluoroborate.[3]
Thermal Decomposition : The isolated and dried diazonium tetrafluoroborate salt is gently heated. The salt decomposes to release nitrogen gas and boron trifluoride, yielding the final product, 1-Fluoro-3-methoxy-5-methylbenzene.[1][3]
Figure 1: Overall synthetic pathway for the Balz-Schiemann reaction.
Data Presentation: Physicochemical and Spectroscopic Properties
The following table summarizes key quantitative data for the starting material and the final product. Yields for Balz-Schiemann reactions can vary based on substrate and conditions, but are generally moderate to good.
Safety Precaution: Aromatic diazonium salts are potentially explosive, especially when dry, and should be handled with extreme care behind a safety shield. Avoid scraping or grinding the dry solid.
Step 1: Preparation of 3-Methoxy-5-methylbenzenediazonium Tetrafluoroborate
In a 250 mL beaker, prepare a solution of 3-methoxy-5-methylaniline (e.g., 0.10 mol, 13.7 g) in a mixture of concentrated hydrochloric acid (e.g., 25 mL) and water (100 mL). Stir until the amine has completely dissolved.
Cool the solution to 0–5 °C in an ice-salt bath with vigorous mechanical stirring. The amine hydrochloride may precipitate as a fine slurry.
Prepare a solution of sodium nitrite (e.g., 0.105 mol, 7.25 g) in a minimal amount of cold water (e.g., 20 mL).
Add the sodium nitrite solution dropwise to the cold amine solution over 30 minutes. Ensure the temperature is maintained below 5 °C throughout the addition. A slight excess of nitrous acid should be present at the end of the addition (test with starch-iodide paper).
Stir the resulting diazonium salt solution for an additional 15 minutes in the cold bath.
Filter the cold solution to remove any impurities.
To the clear, cold filtrate, add a pre-chilled solution of tetrafluoroboric acid (e.g., 0.12 mol, ~21 g of 50% solution) slowly with continuous stirring.
A precipitate of 3-methoxy-5-methylbenzenediazonium tetrafluoroborate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by suction filtration. Wash the filter cake sequentially with small portions of cold water, cold methanol, and finally cold diethyl ether to facilitate drying.
Dry the diazonium salt in a vacuum desiccator away from light and heat. Caution: Do not scrape the dry salt.
Step 2: Thermal Decomposition and Product Isolation
Place the thoroughly dried diazonium tetrafluoroborate salt in a distillation flask fitted with a condenser and a receiving flask.
Heat the flask gently and carefully with an oil bath or a heating mantle. The decomposition usually starts between 100-150 °C.[3] The solid will begin to melt and effervesce as nitrogen gas is evolved.
The crude 1-Fluoro-3-methoxy-5-methylbenzene will distill over. The heating should be controlled to maintain a steady rate of decomposition and distillation.
Once the decomposition is complete (evolution of gas ceases), the crude product in the receiving flask is collected.
Purify the product by dissolving it in diethyl ether, washing with a dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a water wash.
Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation.
The final product can be further purified by fractional distillation under reduced pressure to yield a colorless liquid.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure.
An In-depth Technical Guide to the Chemical Properties of 1-Fluoro-3-methoxy-5-methylbenzene
For the attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available experimental data for 1-Fluoro-3-methoxy-5-methylbenzene is limited. This guide compiles the available info...
Author: BenchChem Technical Support Team. Date: December 2025
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 1-Fluoro-3-methoxy-5-methylbenzene is limited. This guide compiles the available information and provides data for structurally similar compounds for comparative purposes. All data not explicitly attributed to 1-Fluoro-3-methoxy-5-methylbenzene should be considered as estimations based on related structures.
Introduction
1-Fluoro-3-methoxy-5-methylbenzene, also known as 3-Fluoro-5-methylanisole, is an aromatic organic compound. Its structure incorporates a benzene ring substituted with a fluorine atom, a methoxy group, and a methyl group. This unique combination of functional groups suggests its potential utility as a building block in medicinal chemistry and materials science. The presence of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, making it a valuable moiety in drug design. This guide provides a summary of its known chemical properties, along with data for structurally related compounds to offer a comparative context.
Chemical and Physical Properties
Detailed experimental data for 1-Fluoro-3-methoxy-5-methylbenzene is not widely available. The following tables summarize the available information for the target compound and provide a comparison with the related compounds: 1-Fluoro-3-methoxybenzene and 1-Fluoro-3-methylbenzene.
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for 1-Fluoro-3-methoxy-5-methylbenzene was found in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.
Experimental Protocols
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of 1-Fluoro-3-methoxy-5-methylbenzene.
Methodology:
A plausible method for the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene involves a nucleophilic aromatic substitution (SNAr) reaction.
Starting Material: 3,5-Difluorotoluene.
Reagent: Sodium methoxide (NaOMe) in a suitable solvent such as methanol or a polar aprotic solvent like DMF or DMSO.
Reaction Conditions: The reaction mixture would likely be heated to facilitate the substitution of one of the fluorine atoms by the methoxy group. The regioselectivity of this reaction would need to be determined experimentally.
Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove any inorganic salts. The crude product would then be purified using techniques such as distillation or column chromatography to isolate the desired 1-Fluoro-3-methoxy-5-methylbenzene.
Characterization Workflow:
Caption: General workflow for the purification and characterization of the target compound.
Reactivity and Potential Applications
The chemical reactivity of 1-Fluoro-3-methoxy-5-methylbenzene will be influenced by the directing effects of its substituents. The methoxy and methyl groups are ortho, para-directing activators, while the fluorine atom is an ortho, para-directing deactivator. This substitution pattern suggests that electrophilic aromatic substitution reactions would likely occur at the positions ortho and para to the activating groups.
Given the common inclusion of fluorinated and methoxylated phenyl rings in bioactive molecules, 1-Fluoro-3-methoxy-5-methylbenzene represents a potentially valuable scaffold for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can participate in hydrogen bonding and influence solubility.
Logical Relationships in Drug Discovery
The exploration of 1-Fluoro-3-methoxy-5-methylbenzene in a drug discovery context would follow a logical progression from initial synthesis to preclinical evaluation.
Caption: Logical progression for the evaluation of new chemical entities in drug discovery.
Conclusion
1-Fluoro-3-methoxy-5-methylbenzene is a chemical compound with potential applications in research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse in publicly accessible literature, this guide provides a foundational understanding of its expected properties based on its chemical structure and comparison with related compounds. Further experimental investigation is necessary to fully characterize its physicochemical properties, reactivity, and biological activity.
CAS Number: 160911-11-5 A Comprehensive Overview for Researchers and Drug Development Professionals This technical guide provides a detailed overview of 1-Fluoro-3-methoxy-5-methylbenzene, a fluorinated aromatic compound...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 160911-11-5
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of 1-Fluoro-3-methoxy-5-methylbenzene, a fluorinated aromatic compound with significant potential in medicinal chemistry and drug discovery. This document consolidates essential chemical and physical data, safety information, and insights into its applications and synthesis.
Chemical and Physical Properties
1-Fluoro-3-methoxy-5-methylbenzene, also known as 3-Fluoro-5-methylanisole, is a substituted benzene derivative. Its chemical structure incorporates a fluoro, a methoxy, and a methyl group, which impart unique electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules.
Table 1: Chemical Identifiers and Physical Properties
Note: Specific physical properties such as boiling point, melting point, and density for this compound are not consistently reported in publicly available literature. Researchers should refer to the certificate of analysis from their supplier for precise data.
Safety and Handling
The Safety Data Sheet (SDS) for 1-Fluoro-3-methoxy-5-methylbenzene indicates that it is a hazardous substance requiring careful handling in a laboratory setting.
Table 2: Hazard and Precautionary Information
Category
Information
GHS Pictograms
GHS07: Harmful/Irritant
Signal Word
Warning
Hazard Statements
H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Role in Medicinal Chemistry and Drug Discovery
Fluorinated aromatic compounds are of significant interest in drug development due to the unique properties that fluorine imparts to a molecule. The introduction of fluorine can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]
1-Fluoro-3-methoxy-5-methylbenzene is categorized as a Protein Degrader Building Block , suggesting its utility in the synthesis of molecules for targeted protein degradation, a promising therapeutic modality.[1] While specific drugs containing this exact fragment are not widely publicized, its structural motifs are found in various bioactive molecules. Its value lies in its role as a versatile intermediate for creating libraries of compounds for screening and lead optimization in drug discovery programs.[4]
Role of 1-Fluoro-3-methoxy-5-methylbenzene in a typical drug discovery workflow.
Experimental Protocols: Synthesis
Conceptual Synthetic Pathway:
The synthesis would likely involve the reaction of a corresponding halogenated toluene derivative with sodium methoxide in a suitable solvent, followed by heating.
Technical Guide: Physical Properties of 1-Fluoro-3-methoxy-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Fluoro-3-methoxy-5-methylbenzene, also known as 3-fluoro-5-methylanisole, is an aromatic organic compound with the chemical formula C₈H₉FO.[1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-methoxy-5-methylbenzene, also known as 3-fluoro-5-methylanisole, is an aromatic organic compound with the chemical formula C₈H₉FO.[1][2] Its structure, featuring a benzene ring substituted with fluoro, methoxy, and methyl groups, makes it a compound of interest in medicinal chemistry and materials science. As a derivative of anisole and a fluorinated aromatic compound, it possesses unique electronic and lipophilic properties that are valuable in the design of novel molecules, including potential protein degrader building blocks.[1] This guide provides a summary of its known physical properties and outlines the standard experimental protocols for their determination.
Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) and insoluble in water.
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like 1-Fluoro-3-methoxy-5-methylbenzene.
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[3] A common and effective method for determining the boiling point of a small sample is the capillary method.[4]
Apparatus:
Thiele tube or melting point apparatus with a heating block
Thermometer
Small test tube (fusion tube)
Capillary tube (sealed at one end)
Heating source (e.g., Bunsen burner or heating mantle)
A small amount of the liquid sample is placed into the small test tube.
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil, or inserted into the heating block of a melting point apparatus.
The apparatus is heated slowly. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the external pressure.
The heat source is then removed, and the liquid is allowed to cool.
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[4]
Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point of a liquid using the capillary method.
Melting Point Determination
For solid compounds, the melting point is a key indicator of purity.[5] If 1-Fluoro-3-methoxy-5-methylbenzene were a solid at room temperature, the following protocol would be used.
Apparatus:
Melting point apparatus
Capillary tubes (sealed at one end)
Solid sample
Procedure:
A small amount of the finely powdered solid sample is packed into a capillary tube to a height of 2-3 mm.
The capillary tube is placed in the heating block of the melting point apparatus.
The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.
The heating rate is then slowed to 1-2°C per minute.
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A narrow melting range (0.5-2°C) is indicative of a pure compound.[5]
Density Determination (Pycnometer Method)
Density is the mass per unit volume of a substance. For liquids, a pycnometer provides a precise method for its determination.[6]
Apparatus:
Pycnometer (a glass flask with a specific, known volume)
Analytical balance
Thermometer
Liquid sample
Procedure:
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
The pycnometer is then filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
The filled pycnometer is weighed again.
The temperature of the liquid is recorded.
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[6]
Refractive Index Determination (Abbe Refractometer)
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic physical property of a substance.[7]
Apparatus:
Abbe refractometer
Constant temperature water bath
Dropper
Liquid sample
Solvent for cleaning (e.g., acetone or ethanol)
Procedure:
The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry.
A few drops of the liquid sample are placed on the surface of the lower prism.
The prisms are closed and locked.
Water from a constant temperature bath (typically 20°C or 25°C) is circulated through the jackets of the prisms to maintain a constant temperature.[7]
The light source is turned on, and the eyepiece is adjusted to bring the crosshairs into focus.
The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into the field of view.
If a colored band is visible, the dispersion correction knob is adjusted until a sharp, black-and-white dividing line is obtained.
The adjustment knob is used to center the dividing line on the crosshairs.
The refractive index is read directly from the instrument's scale.[8]
Signaling Pathways and Experimental Workflows
A comprehensive search of the scientific literature did not reveal any specific signaling pathways or complex experimental workflows directly involving 1-Fluoro-3-methoxy-5-methylbenzene. This compound is primarily of interest as a building block in synthetic and medicinal chemistry. Therefore, a graphical representation of such a pathway or workflow is not applicable at this time.
Safety and Handling
While a specific safety data sheet (SDS) for 1-Fluoro-3-methoxy-5-methylbenzene is not widely available, compounds with similar structures (e.g., fluoro- and methoxy-substituted benzenes) are typically flammable liquids and may cause skin, eye, and respiratory irritation.[9][10] Standard laboratory safety precautions should be followed when handling this compound:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Keep away from heat, sparks, and open flames.
Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
1-Fluoro-3-methoxy-5-methylbenzene is a fluorinated aromatic compound with potential applications in chemical synthesis and drug discovery. While specific experimentally determined physical properties are not extensively documented, this guide provides the standard and reliable methodologies for their determination. Researchers working with this compound should adhere to the outlined experimental protocols and safety guidelines to ensure accurate characterization and safe handling.
Spectroscopic Profile of 1-Fluoro-3-methoxy-5-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 1-Fluoro-3-methoxy-5-methylbenzene (CAS Number: 1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 1-Fluoro-3-methoxy-5-methylbenzene (CAS Number: 160911-11-5). Due to the limited availability of published experimental spectra, this document combines predicted data with general experimental protocols to serve as a valuable resource for researchers working with this and structurally related molecules.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 1-Fluoro-3-methoxy-5-methylbenzene. This data is crucial for the identification, characterization, and quality control of the compound in research and development settings.
Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constant (J) in Hz
Assignment
¹H
~6.5 - 6.7
m
-
Aromatic Protons
¹H
~3.8
s
-
Methoxy Protons (-OCH₃)
¹H
~2.3
s
-
Methyl Protons (-CH₃)
¹³C
~163 (d)
d
J(C-F) ≈ 245
C-F
¹³C
~160
s
-
C-OCH₃
¹³C
~140
s
-
C-CH₃
¹³C
~110 - 115 (d)
d
J(C-F) ≈ 20
Aromatic CH (ortho to F)
¹³C
~100 - 105 (d)
d
J(C-F) ≈ 5
Aromatic CH (para to F)
¹³C
~55
q
-
-OCH₃
¹³C
~21
q
-
-CH₃
Note: Predicted values are based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)
Intensity
Assignment
~3000-3100
Medium
Aromatic C-H Stretch
~2850-2960
Medium
Aliphatic C-H Stretch (CH₃)
~1600-1620
Strong
Aromatic C=C Bending
~1450-1500
Medium-Strong
Aromatic C=C Bending
~1200-1300
Strong
Aryl-F Stretch
~1000-1100
Strong
C-O Stretch (Methoxy)
Table 3: Mass Spectrometry (MS) Data
m/z
Relative Intensity
Assignment
140.06
High
[M]⁺ (Molecular Ion)
125.04
Medium
[M - CH₃]⁺
111.04
Medium
[M - CHO]⁺
97.03
Medium
[M - CH₃ - CO]⁺
Experimental Protocols
Detailed experimental methodologies are critical for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Fluoro-3-methoxy-5-methylbenzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
Acquire a one-dimensional proton spectrum.
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
Acquire a one-dimensional carbon spectrum with proton decoupling.
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
Reference the spectrum to the solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation:
Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Collect a background spectrum of the empty sample holder.
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like 1-Fluoro-3-methoxy-5-methylbenzene.
General workflow for spectroscopic analysis.
This guide serves as a foundational resource for understanding the spectroscopic properties of 1-Fluoro-3-methoxy-5-methylbenzene. For definitive structural confirmation, it is recommended that researchers acquire experimental data and compare it against the predicted values provided herein.
Exploratory
An In-depth Technical Guide to the Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1-Fluoro-3-methoxy-5-methylbenzene, a valuable substi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1-Fluoro-3-methoxy-5-methylbenzene, a valuable substituted aromatic compound in medicinal chemistry and materials science. The core of this guide focuses on a multi-step synthesis commencing from commercially available starting materials, detailing experimental protocols, and presenting quantitative data for each key transformation.
Executive Summary
The most established and practical route for the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene involves a three-step sequence starting from 5-methylresorcinol (orcinol). This pathway includes:
Selective O-methylation of 5-methylresorcinol to yield 3-methoxy-5-methylphenol.
Amination of 3-methoxy-5-methylphenol to produce the key intermediate, 3-methoxy-5-methylaniline.
Balz-Schiemann reaction of 3-methoxy-5-methylaniline to afford the final product, 1-Fluoro-3-methoxy-5-methylbenzene.
This guide will provide detailed experimental procedures for each of these steps, supported by quantitative data and workflow diagrams to facilitate reproducibility and understanding.
Core Synthesis Pathway
The logical workflow for the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene is depicted below.
Caption: Overall synthetic workflow for 1-Fluoro-3-methoxy-5-methylbenzene.
Experimental Protocols and Data
Step 1: Synthesis of 3-Methoxy-5-methylphenol from 5-Methylresorcinol
The selective mono-O-methylation of 5-methylresorcinol (orcinol) is a critical first step. While various methylating agents can be employed, dimethyl sulfate in the presence of a mild base like potassium carbonate offers a reliable method.
Experimental Protocol:
A solution of 5-methylresorcinol (1.0 eq.) in a suitable solvent such as acetone is treated with potassium carbonate (1.1 eq.). The mixture is stirred at room temperature, and dimethyl sulfate (1.05 eq.) is added dropwise. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography to yield 3-methoxy-5-methylphenol. A similar procedure using resorcinol and dimethyl sulfate in the presence of sodium hydroxide has been reported to yield 3-methoxyphenol in 50% yield, suggesting this is a viable approach.[1]
Step 2: Synthesis of 3-Methoxy-5-methylaniline from 3-Methoxy-5-methylphenol
The conversion of the phenolic hydroxyl group to an amine is a key transformation. Several methods can be employed, including reductive amination.
Experimental Protocol (General Procedure for Reductive Amination):
Reductive amination of phenolic compounds can be achieved using a catalyst such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) in the presence of an amine source and a reducing agent. For the synthesis of 3-methoxy-5-methylaniline, 3-methoxy-5-methylphenol would be subjected to reductive amination conditions. This typically involves reacting the phenol with an ammonia source in the presence of a catalyst and hydrogen gas.[2]
Step 3: Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene via Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring starting from a primary aniline.[3] The reaction proceeds through a diazonium tetrafluoroborate intermediate.[3]
Experimental Protocol:
The synthesis involves two main stages: diazotization of the aniline and thermal decomposition of the resulting diazonium salt.
Diazotization:
3-Methoxy-5-methylaniline (1.0 eq.) is dissolved in an aqueous solution of fluoroboric acid (HBF4). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO2) (1.05 eq.) in water is then added dropwise, maintaining the low temperature.[4] The formation of the diazonium salt is typically indicated by a change in the reaction mixture. The resulting 3-methoxy-5-methylbenzenediazonium tetrafluoroborate can be isolated by filtration.
Caption: Diazotization of 3-methoxy-5-methylaniline.
Thermal Decomposition:
The isolated and dried 3-methoxy-5-methylbenzenediazonium tetrafluoroborate is then gently heated.[3] The decomposition results in the formation of 1-Fluoro-3-methoxy-5-methylbenzene, nitrogen gas, and boron trifluoride.[3] The crude product is typically purified by distillation.
Isotope labeled versions have been characterized.[3]
1-Fluoro-3-methoxy-5-methylbenzene
C8H9FO
140.15
1H NMR and 13C NMR data for analogous compounds are available.
Conclusion
The synthesis of 1-Fluoro-3-methoxy-5-methylbenzene is a multi-step process that can be reliably achieved through the sequence of O-methylation, amination, and a final Balz-Schiemann reaction. This technical guide provides a framework for researchers to approach this synthesis, with the understanding that optimization of each step for the specific substrate may be required to achieve high yields and purity. The provided protocols and data serve as a strong starting point for the successful laboratory-scale production of this important fluorinated aromatic compound.
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Fluoro-3-methoxy-5-methylbenzene, also known as 3-fluoro-5-methylanisole, is an aromatic organic compound with the chemical formula C₈H₉FO.[1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-methoxy-5-methylbenzene, also known as 3-fluoro-5-methylanisole, is an aromatic organic compound with the chemical formula C₈H₉FO.[1][2] Its structure, featuring a benzene ring substituted with fluoro, methoxy, and methyl groups, makes it a molecule of interest in synthetic chemistry and potentially in drug discovery as a building block for more complex structures. This guide provides a summary of its known properties and a comparative analysis of its expected spectral characteristics based on closely related analogs.
Molecular Structure and Properties
The core of 1-fluoro-3-methoxy-5-methylbenzene is a benzene ring with substituents at the 1, 3, and 5 positions. The presence of these groups influences the electron density distribution within the ring and the overall physicochemical properties of the molecule.
Molecular Structure Diagram:
Caption: 2D structure of 1-Fluoro-3-methoxy-5-methylbenzene.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will likely display complex splitting patterns due to fluorine-proton and proton-proton coupling.
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the methoxy carbon, and the methyl carbon. The carbon atoms bonded to or near the fluorine atom will exhibit splitting (J-coupling).
Note: This data is for a structurally similar compound and should be used for reference only.
Infrared (IR) Spectroscopy
The IR spectrum of 1-fluoro-3-methoxy-5-methylbenzene is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and methyl/methoxy groups, C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and a strong C-F stretching band.
Expected IR Absorption Bands:
Functional Group
Wavenumber (cm⁻¹)
Aromatic C-H Stretch
3100-3000
Aliphatic C-H Stretch (CH₃)
2950-2850
Aromatic C=C Stretch
1600-1450
C-O Stretch (Aryl Ether)
1275-1200 (asymmetric), 1075-1020 (symmetric)
C-F Stretch
1400-1000
Reference Data for 3-Fluoroanisole:
Spectral Feature
Wavenumber (cm⁻¹)
C-H stretch
~3000
C=C stretch
~1600, 1500, 1450
C-O stretch
~1250, 1050
C-F stretch
~1200
Note: This data is for a structurally similar compound and should be used for reference only.[4]
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.16). Fragmentation patterns would likely involve the loss of the methyl group from the methoxy moiety, loss of the entire methoxy group, and potentially the loss of a fluorine atom.
Reference Data for 3-Fluoroanisole (m/z):
Ion
Relative Intensity
126 (M⁺)
100
111
50
95
30
83
40
69
35
Note: This data is for a structurally similar compound and should be used for reference only.[4]
Synthesis and Experimental Protocols
A specific, detailed synthesis protocol for 1-fluoro-3-methoxy-5-methylbenzene was not found in the surveyed literature. However, a general approach can be inferred from the synthesis of related compounds. A plausible synthetic route could involve the methylation of 3-fluoro-5-methylphenol.
Illustrative Synthetic Workflow (Hypothetical):
Caption: A potential synthetic route to 1-Fluoro-3-methoxy-5-methylbenzene.
Safety and Handling
Safety data for 1-fluoro-3-methoxy-5-methylbenzene is not extensively documented. However, based on the safety information for structurally similar compounds such as 3-fluoroanisole and 3-fluorotoluene, the following precautions should be observed.[4][5]
General Safety Precautions:
Flammability: Assumed to be a flammable liquid. Keep away from open flames, sparks, and heat.[4]
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[6]
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
Handling: Use in a well-ventilated area. Avoid breathing vapors. Wash thoroughly after handling.
Hazard Classification (Predicted based on Analogs):
Hazard
Category
Flammable Liquid
Category 3
Acute Toxicity (Oral)
Category 4
Skin Irritation
Category 2
Eye Irritation
Category 2A
Specific Target Organ Toxicity (Single Exposure)
Category 3 (Respiratory irritation)
Disclaimer: This information is based on analogous compounds and should be used as a guide. A full risk assessment should be conducted before handling this chemical.
Conclusion
1-Fluoro-3-methoxy-5-methylbenzene is a substituted aromatic compound with potential applications in chemical synthesis. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and handling considerations based on available information for closely related compounds. Further experimental investigation is required to fully characterize this molecule.
An In-depth Technical Guide to the Isomers of 1-Fluoro-3-methoxy-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the positional isomers of 1-Fluoro-3-methoxy-5-methylbenzene. The strategic placement of fluoro, m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the positional isomers of 1-Fluoro-3-methoxy-5-methylbenzene. The strategic placement of fluoro, methoxy, and methyl groups on a benzene ring gives rise to a series of isomers with distinct physicochemical properties and potential biological activities. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] Similarly, the methoxy group can significantly influence a molecule's electronic properties and conformational preferences.[4] This guide details the structural isomers, their known physicochemical and spectral data, relevant synthetic protocols, and potential applications in drug discovery, supported by established experimental methodologies for biological evaluation.
Positional Isomers of Fluoro-methoxy-methylbenzene
The parent compound, 1-Fluoro-3-methoxy-5-methylbenzene, belongs to a family of trisubstituted benzene derivatives. With three distinct substituents, there are a total of ten possible positional isomers. These isomers share the same molecular formula (C₈H₉FO) and molecular weight (140.16 g/mol ) but differ in the arrangement of the substituents on the aromatic ring, leading to unique chemical and physical characteristics.
The ten positional isomers are systematically named and identified by their CAS numbers below:
The relationship between these isomers is visualized in the following diagram.
Figure 1: Positional isomers of Fluoro-methoxy-methylbenzene.
Physicochemical and Spectroscopic Data
Isomer Name
Common Name
CAS Number
Boiling Point (°C)
Density (g/mL)
Refractive Index (n20/D)
1-Fluoro-2-methoxy-4-methylbenzene
4-Fluoro-3-methylanisole
2338-54-7
174-175
1.07
1.492
1-Fluoro-3-methoxy-4-methylbenzene
2-Fluoro-4-methylanisole
399-55-3
181
1.0
1.476
1-Fluoro-4-methoxy-2-methylbenzene
4-Fluoro-2-methylanisole
399-54-2
177.9
N/A
N/A
2-Fluoro-1-methoxy-4-methylbenzene
3-Fluoro-4-methylanisole
405-06-1
216.2
1.0
1.476
1-Fluoro-3-methoxy-5-methylbenzene
3-Fluoro-5-methylanisole
95729-21-8
N/A
N/A
N/A
2-Fluoro-1-methoxy-3-methylbenzene
2-Fluoro-3-methylanisole
1978-46-7
N/A
N/A
N/A
1-Fluoro-3-methoxy-2-methylbenzene
3-Fluoro-2-methylanisole
17609-91-1
N/A
N/A
N/A
1-Fluoro-4-methoxy-3-methylbenzene
2-Fluoro-5-methylanisole
95729-22-9
N/A
N/A
N/A
4-Fluoro-1-methoxy-2-methylbenzene
4-Fluoro-2-methylanisole
399-54-2
177.9
N/A
N/A
2-Fluoro-1-methoxy-5-methylbenzene
2-Fluoro-5-methylanisole
95729-22-9
N/A
N/A
N/A
Note: Data sourced from various chemical suppliers and databases.[5][6][7][8] Some isomers may be listed multiple times due to different IUPAC naming conventions.
Spectroscopic data is critical for the unambiguous identification of each isomer. While a complete experimental dataset for every isomer is not publicly available, predicted values and data from closely related structures provide a reliable reference.
Predicted ¹H NMR Data for 1-Fluoro-3-methoxy-5-methylbenzene (CDCl₃, 400 MHz):
δ 6.5-6.7 (m, 2H): Aromatic protons ortho to the fluorine and methoxy groups.
δ 6.4 (m, 1H): Aromatic proton para to the fluorine.
δ 3.78 (s, 3H): Methoxy (-OCH₃) protons.
δ 2.32 (s, 3H): Methyl (-CH₃) protons.
Predicted ¹³C NMR Data for 1-Fluoro-3-methoxy-5-methylbenzene (CDCl₃, 100 MHz):
δ 161.0 (s): Carbon attached to the methoxy group (C-O).
δ 141.2 (d, J = 10 Hz): Carbon attached to the methyl group.
δ 110.1 (d, J = 2.5 Hz): Aromatic CH.
δ 105.5 (d, J = 21 Hz): Aromatic CH.
δ 98.2 (d, J = 25 Hz): Aromatic CH.
δ 55.3 (s): Methoxy carbon (-OCH₃).
δ 21.6 (s): Methyl carbon (-CH₃).
IR Spectroscopy: Characteristic peaks would include C-F stretching vibrations (around 1200-1300 cm⁻¹), C-O stretching for the anisole group (around 1250 cm⁻¹ and 1040 cm⁻¹), C-H stretching for aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C aromatic ring stretching (around 1500-1600 cm⁻¹).[8][9]
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 140. Key fragmentation patterns would involve the loss of a methyl radical (m/z 125) or a formaldehyde group (CH₂O) from the methoxy substituent.[8]
Experimental Protocols
Synthesis
The synthesis of fluoro-methoxy-methylbenzene isomers can be achieved through various multi-step sequences. A common strategy involves the introduction of the substituents onto a pre-existing benzene ring or a substituted precursor. Below is a representative protocol for the synthesis of an isomer, for instance, 3-Fluoro-4-methylanisole, starting from 5-methoxy-2-methylaniline, which utilizes the Balz-Schiemann reaction.
Protocol: Synthesis of 3-Fluoro-4-methylanisole via Balz-Schiemann Reaction [10][11]
Diazotization:
In a suitable reaction vessel, dissolve 5-methoxy-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and deionized water.
Heat the mixture (e.g., to 60 °C) with stirring until complete dissolution is achieved.
Cool the solution to 0 °C in an ice bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the internal temperature does not exceed 7 °C.
Stir the resulting diazonium salt solution at 0 °C for 15-30 minutes.
Fluorination (Balz-Schiemann Reaction):
To the cold diazonium salt solution, cautiously add a pre-cooled solution of tetrafluoroboric acid (HBF₄, ~1.1 eq).
Stir the mixture at 0 °C for approximately 20-30 minutes to allow for the precipitation of the diazonium tetrafluoroborate salt.
Collect the solid precipitate by vacuum filtration and wash sequentially with ice-cold water and diethyl ether.
Dry the solid thoroughly under high vacuum.
Thermal Decomposition:
Gently heat the dried diazonium tetrafluoroborate salt with a heat gun or in a suitable heating apparatus until the evolution of boron trifluoride (BF₃) gas ceases. The solid will decompose into a brown oil.
Caution: This step should be performed in a well-ventilated fume hood.
Work-up and Purification:
After cooling, partition the resulting oil between an organic solvent (e.g., ethyl acetate) and water.
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure.
Purify the crude product by distillation or column chromatography to yield the final product, 3-fluoro-4-methylanisole.[10]
A general workflow for the synthesis and subsequent characterization is depicted below.
An In-depth Technical Guide to 1-Fluoro-3-methoxy-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals Abstract 1-Fluoro-3-methoxy-5-methylbenzene, a substituted aromatic compound, holds potential as a building block in medicinal chemistry and materials scien...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-3-methoxy-5-methylbenzene, a substituted aromatic compound, holds potential as a building block in medicinal chemistry and materials science. The strategic placement of fluoro, methoxy, and methyl groups on the benzene ring imparts unique electronic and steric properties that can influence molecular interactions and metabolic stability. This technical guide provides a comprehensive literature review of 1-Fluoro-3-methoxy-5-methylbenzene, including its physicochemical properties, proposed synthesis routes, and potential applications, with a particular focus on its relevance in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates data from structurally analogous compounds to provide a predictive overview.
Introduction
Fluorinated aromatic compounds are of significant interest in the pharmaceutical industry. The introduction of a fluorine atom can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. The presence of a methoxy group, a common feature in many bioactive natural products and synthetic drugs, can also influence a compound's solubility, electronic properties, and metabolic pathways. The additional methyl group in 1-Fluoro-3-methoxy-5-methylbenzene provides another point of modification and can impact the molecule's lipophilicity and steric profile. This guide aims to consolidate the available information on 1-Fluoro-3-methoxy-5-methylbenzene and provide a forward-looking perspective on its potential applications.
Physicochemical and Spectroscopic Data
Direct experimental data for 1-Fluoro-3-methoxy-5-methylbenzene is not extensively available in the public domain. The following tables summarize the known identifiers for this compound and present a compilation of experimental data for structurally related compounds to provide an estimated physicochemical and spectroscopic profile.
Table 1: Compound Identifiers for 1-Fluoro-3-methoxy-5-methylbenzene
Caption: Proposed synthesis workflow for 1-Fluoro-3-methoxy-5-methylbenzene.
Detailed Experimental Protocol (Proposed)
This protocol is a general procedure for the O-methylation of a phenol and would require optimization for the specific synthesis of 1-Fluoro-3-methoxy-5-methylbenzene.
Materials:
3-Fluoro-5-methylphenol
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
Anhydrous potassium carbonate (K₂CO₃)
Acetone or N,N-Dimethylformamide (DMF)
Diethyl ether
Saturated aqueous sodium bicarbonate solution
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a solution of 3-fluoro-5-methylphenol (1.0 eq) in acetone or DMF (10 mL/mmol of phenol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0-3.0 eq).
Stir the suspension vigorously at room temperature for 15-30 minutes.
Add dimethyl sulfate or methyl iodide (1.1-1.5 eq) dropwise to the suspension.
Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
Filter the solid potassium carbonate and wash it with a small amount of acetone or diethyl ether.
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the residue in diethyl ether and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-Fluoro-3-methoxy-5-methylbenzene.
Chemical Reactivity and Potential Transformations
The reactivity of the benzene ring in 1-Fluoro-3-methoxy-5-methylbenzene towards electrophilic aromatic substitution is influenced by the directing effects of the three substituents.
-OCH₃ (Methoxy group): A strong activating group and is ortho, para-directing.
-CH₃ (Methyl group): A weak activating group and is ortho, para-directing.
-F (Fluoro group): A deactivating group (due to its high electronegativity) but is ortho, para-directing (due to resonance effects of its lone pairs).
Directing Effects on Electrophilic Aromatic Substitution
Caption: Summary of substituent effects on the aromatic ring.
The positions ortho to the strongly activating methoxy group (C2 and C4) and the position ortho to the methyl group and para to the fluoro group (C6) are the most likely sites for electrophilic attack. The steric hindrance between the substituents will also play a role in determining the regioselectivity of the reaction.
Applications in Drug Development
While there are no specific drugs reported to contain the 1-Fluoro-3-methoxy-5-methylbenzene moiety, its structural features are present in numerous biologically active molecules. The combination of a fluorinated and methoxylated phenyl ring is a common motif in medicinal chemistry.
The introduction of fluorine can block metabolic oxidation at that position, leading to a longer half-life of the drug.[3][4][5][6][7] The methoxy group can participate in hydrogen bonding with biological targets and its metabolism (O-demethylation) can be a route of drug clearance.
Hypothetical Role in a Signaling Pathway
Many kinase inhibitors, for example, feature substituted aromatic rings that occupy the ATP-binding pocket of the enzyme. The substituents on the ring are crucial for establishing specific interactions and achieving selectivity. A molecule like 1-Fluoro-3-methoxy-5-methylbenzene could serve as a scaffold to which other functional groups are attached to create a potent and selective inhibitor.
Caption: Hypothetical role of a 1-Fluoro-3-methoxy-5-methylbenzene-containing compound as a kinase inhibitor.
Conclusion
1-Fluoro-3-methoxy-5-methylbenzene is a chemical entity with significant potential, particularly as an intermediate in the synthesis of novel pharmaceutical agents. Although direct experimental data is currently sparse, by examining its structural analogs, we can infer its likely physicochemical properties, reactivity, and potential applications. The presence of the fluoro, methoxy, and methyl groups provides a unique combination of electronic and steric features that can be exploited in the design of new molecules with tailored biological activities. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility in drug discovery and other areas of chemical science.
Application Notes and Protocols for the Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental protocol for the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene, a valuable intermediate in pharmac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the preparation of the precursor, 3-methoxy-5-methylaniline, followed by a Balz-Schiemann reaction to introduce the fluorine atom. This protocol includes detailed methodologies, reagent specifications, and expected outcomes to ensure reproducibility in a laboratory setting.
Introduction
Aryl fluorides are crucial structural motifs in many active pharmaceutical ingredients and agrochemicals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. The Balz-Schiemann reaction is a classic and reliable method for the regioselective introduction of fluorine onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[1][2] This application note details the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene using this well-established methodology, starting from a commercially available or readily synthesized precursor, 3-methoxy-5-methylaniline.
Synthesis Pathway Overview
The synthesis of 1-Fluoro-3-methoxy-5-methylbenzene is accomplished in two primary stages:
Synthesis of 3-methoxy-5-methylaniline: This precursor can be prepared via a multi-step route starting from 1,3,5-trinitrobenzene. This involves a nucleophilic aromatic substitution with sodium methoxide to yield 3,5-dinitroanisole, followed by a selective reduction of one nitro group to afford 3-methoxy-5-nitroaniline, and a final reduction to the desired aniline.[3] A common method for the reduction of nitroarenes is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.[4]
Balz-Schiemann Reaction: The synthesized 3-methoxy-5-methylaniline is then converted to its corresponding diazonium tetrafluoroborate salt. Subsequent thermal decomposition of this salt yields the final product, 1-Fluoro-3-methoxy-5-methylbenzene.[1][2]
Experimental Protocols
Part 1: Synthesis of 3-methoxy-5-methylaniline
This protocol outlines the reduction of a commercially available nitro-aromatic precursor to the desired aniline. A general procedure for the reduction of a nitro group to an amine using palladium on carbon is as follows:
Materials:
3-methoxy-5-nitroaniline (or a suitable nitro-aromatic precursor)
10% Palladium on carbon (Pd/C), wet (50% water)
Ethanol (or Methanol)
Hydrogen gas (H₂)
Diatomaceous earth (Celite®)
Procedure:
In a suitable hydrogenation vessel, dissolve the starting nitro-aromatic compound (e.g., 3-methoxy-5-nitroaniline) in ethanol.
Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-6 hours.
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol.
Concentrate the filtrate under reduced pressure to yield the crude 3-methoxy-5-methylaniline. The product can be purified further by column chromatography or distillation if necessary.
Part 2: Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene via Balz-Schiemann Reaction
Materials:
3-methoxy-5-methylaniline
Hydrochloric acid (HCl), concentrated
Sodium nitrite (NaNO₂)
Fluoroboric acid (HBF₄), 48-50% aqueous solution
Diethyl ether
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Diazotization:
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 3-methoxy-5-methylaniline.
Slowly add a solution of concentrated hydrochloric acid in water with stirring, maintaining the temperature below 5 °C.
In a separate beaker, prepare a solution of sodium nitrite in water.
Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension, keeping the temperature between 0-5 °C. The addition should be slow enough to prevent the temperature from rising.
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
Formation of the Diazonium Tetrafluoroborate Salt:
To the cold diazonium salt solution, slowly add a pre-cooled solution of fluoroboric acid.
A precipitate of the diazonium tetrafluoroborate salt should form.
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid by vacuum filtration, wash with cold water, then with a small amount of cold diethyl ether.
Dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care.
Thermal Decomposition:
Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus. The decomposition is often carried out without a solvent.
The decomposition will produce nitrogen gas and boron trifluoride, and the desired 1-Fluoro-3-methoxy-5-methylbenzene will distill over.
Collect the distillate.
Work-up and Purification:
Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a water wash.
Dry the organic layer over anhydrous magnesium sulfate.
Filter to remove the drying agent and purify the liquid product by fractional distillation under reduced pressure.
Data Presentation
Table 1: Summary of Reagents for the Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene
Step
Reagent
Molecular Formula
Molar Mass ( g/mol )
Role
1
3-methoxy-5-methylaniline
C₈H₁₁NO
137.18
Starting Material
1
Hydrochloric Acid
HCl
36.46
Acid
1
Sodium Nitrite
NaNO₂
69.00
Diazotizing Agent
2
Fluoroboric Acid
HBF₄
87.81
Fluorinating Agent
3
-
-
-
-
4
Diethyl Ether
(C₂H₅)₂O
74.12
Washing Solvent
4
Sodium Bicarbonate
NaHCO₃
84.01
Neutralizing Agent
4
Anhydrous Magnesium Sulfate
MgSO₄
120.37
Drying Agent
Table 2: Expected Yields and Physical Properties
Compound
Expected Yield
Purity
Physical State
Boiling Point (°C)
3-methoxy-5-methylaniline
>90%
>95%
Liquid/Solid
~240-250
1-Fluoro-3-methoxy-5-methylbenzene
60-80%
>98%
Liquid
~170-180
Visualization of the Experimental Workflow
Caption: Workflow diagram for the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene.
Safety Precautions
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
The Balz-Schiemann reaction involves diazonium salts, which can be explosive when dry. Handle with extreme care and behind a blast shield.
Work in a well-ventilated fume hood, especially during the thermal decomposition step, as toxic gases (boron trifluoride) are released.
Hydrogen gas is flammable and should be handled with appropriate safety measures.
Application Notes and Protocols for 1H NMR Analysis of 1-Fluoro-3-methoxy-5-methylbenzene
Audience: Researchers, scientists, and drug development professionals. Introduction 1-Fluoro-3-methoxy-5-methylbenzene is a substituted aromatic compound with applications in medicinal chemistry and materials science.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Fluoro-3-methoxy-5-methylbenzene is a substituted aromatic compound with applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed protocol for the ¹H NMR analysis of 1-Fluoro-3-methoxy-5-methylbenzene, including predicted spectral data and experimental procedures.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 1-Fluoro-3-methoxy-5-methylbenzene is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons. The chemical shifts are influenced by the electronic effects of the fluorine, methoxy, and methyl substituents on the benzene ring.
Table 1: Predicted ¹H NMR Data for 1-Fluoro-3-methoxy-5-methylbenzene
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Predicted Coupling Constant (J, Hz)
H-2
6.50 - 6.65
Doublet of doublets (dd)
JHF ≈ 8-10 Hz (ortho), JHH ≈ 2-3 Hz (meta)
H-4
6.40 - 6.55
Doublet of doublets (dd)
JHF ≈ 8-10 Hz (ortho), JHH ≈ 2-3 Hz (meta)
H-6
6.30 - 6.45
Triplet (t) or triplet of doublets (td)
JHH ≈ 2-3 Hz (meta), JHF ≈ 2-3 Hz (para)
-OCH₃
3.70 - 3.85
Singlet (s)
N/A
-CH₃
2.25 - 2.40
Singlet (s)
N/A
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Experimental Protocol
This protocol outlines the steps for preparing a sample of 1-Fluoro-3-methoxy-5-methylbenzene and acquiring a ¹H NMR spectrum.
Materials and Equipment
1-Fluoro-3-methoxy-5-methylbenzene sample
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.[1]
NMR tube (5 mm)
Pipettes
Vortex mixer
NMR spectrometer (e.g., Bruker, 400 MHz or higher).[2]
Sample Preparation
Dissolve the sample: Weigh approximately 5-10 mg of 1-Fluoro-3-methoxy-5-methylbenzene and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry vial. CDCl₃ is a common solvent for NMR analysis.[1][3]
Transfer to NMR tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
Homogenize: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.
NMR Data Acquisition
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
Acquisition Parameters: Set the following parameters for a standard ¹H NMR experiment:
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
Spectral Width: Typically 0-12 ppm for ¹H NMR.
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
Relaxation Delay (D1): 1-2 seconds.
Acquisition Time: 2-4 seconds.
Data Acquisition: Start the acquisition.
Data Processing: After the acquisition is complete, perform the following processing steps using the spectrometer's software:
Fourier Transformation: Convert the Free Induction Decay (FID) signal into the frequency domain spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum.
Baseline Correction: Correct the baseline to ensure accurate integration.
Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[3]
Integration: Integrate the area under each peak to determine the relative number of protons.
Data Analysis and Interpretation
The processed ¹H NMR spectrum should be analyzed to assign the observed signals to the specific protons in the 1-Fluoro-3-methoxy-5-methylbenzene molecule.
Aromatic Region (δ 6.0-7.0 ppm): The three aromatic protons will appear in this region. The fluorine atom will cause splitting of the adjacent proton signals (ortho and meta coupling), resulting in doublet of doublets patterns. The proton para to the fluorine may appear as a triplet or a more complex multiplet due to smaller couplings.
Methoxy Protons (δ 3.7-3.9 ppm): The three protons of the methoxy group (-OCH₃) are chemically equivalent and will appear as a sharp singlet.
Methyl Protons (δ 2.2-2.4 ppm): The three protons of the methyl group (-CH₃) are also chemically equivalent and will appear as a sharp singlet.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the structure of 1-Fluoro-3-methoxy-5-methylbenzene and the different proton environments.
Caption: Molecular structure of 1-Fluoro-3-methoxy-5-methylbenzene with proton labels.
Application Note: 13C NMR Spectroscopy of 1-Fluoro-3-methoxy-5-methylbenzene
Audience: Researchers, scientists, and drug development professionals. Core Requirements: This document provides a detailed analysis of the predicted 13C NMR spectrum of 1-Fluoro-3-methoxy-5-methylbenzene, a compound of...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed analysis of the predicted 13C NMR spectrum of 1-Fluoro-3-methoxy-5-methylbenzene, a compound of interest in medicinal chemistry and materials science. It includes predicted chemical shift data, a comprehensive experimental protocol for acquiring the spectrum, and a logical diagram illustrating the influence of substituents on the aromatic carbon signals.
Introduction
13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides valuable information about the carbon skeleton, including the number of non-equivalent carbon atoms, their chemical environment, and their connectivity. For substituted aromatic compounds like 1-Fluoro-3-methoxy-5-methylbenzene, 13C NMR is instrumental in confirming the substitution pattern and understanding the electronic effects of the substituents on the benzene ring. This application note details the predicted 13C NMR spectrum and provides a standardized protocol for its experimental determination.
Predicted 13C NMR Data
The chemical shifts in the 13C NMR spectrum of a substituted benzene can be predicted by considering the additive effects of each substituent on the chemical shift of the parent benzene molecule (δ 128.5 ppm). The substituent chemical shift (SCS) values for fluoro, methoxy, and methyl groups are used to estimate the chemical shifts of the aromatic carbons in 1-Fluoro-3-methoxy-5-methylbenzene.
Table 1: Predicted 13C NMR Chemical Shifts for 1-Fluoro-3-methoxy-5-methylbenzene
Carbon Atom
Substituent Effects
Predicted Chemical Shift (δ, ppm)
C1 (-F)
ipso-F, meta-OCH3, meta-CH3
~163
C2
ortho-F, ortho-OCH3
~97
C3 (-OCH3)
ipso-OCH3, meta-F, meta-CH3
~161
C4
ortho-OCH3, ortho-CH3
~102
C5 (-CH3)
ipso-CH3, meta-F, meta-OCH3
~141
C6
ortho-CH3, ortho-F
~110
-OCH3
~55
-CH3
~21
Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol
This section outlines a general procedure for acquiring a high-quality 13C NMR spectrum of 1-Fluoro-3-methoxy-5-methylbenzene.
1. Sample Preparation:
Dissolve 20-50 mg of 1-Fluoro-3-methoxy-5-methylbenzene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.
Transfer the solution to a standard 5 mm NMR tube.
Ensure the sample is free of any particulate matter.
2. NMR Spectrometer Setup:
The following parameters are recommended for a standard 400 MHz NMR spectrometer.[1]
Nucleus: 13C
Spectrometer Frequency: Approximately 100 MHz
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
Acquisition Time (AQ): 1-2 seconds.
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, though routine spectra often use a shorter delay to save time.[2]
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. 13C NMR is inherently less sensitive than 1H NMR, requiring a larger number of scans to achieve a good signal-to-noise ratio.[3]
Spectral Width (SW): 0 to 220 ppm, which covers the typical range for organic molecules.[4]
Temperature: 298 K (25 °C).
3. Data Acquisition:
Insert the sample into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Tune and match the probe for the 13C frequency.
Adjust the receiver gain.
Acquire the spectrum using the parameters defined above.
4. Data Processing:
Apply a Fourier transform to the Free Induction Decay (FID).
Phase the resulting spectrum.
Perform baseline correction.
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).[1]
Integrate the peaks if quantitative analysis is required, although routine 13C NMR peak intensities are not always proportional to the number of carbons.[3]
Assign the peaks to the corresponding carbon atoms in the molecule based on predicted chemical shifts, coupling patterns (if proton coupling is not fully decoupled), and comparison with spectral databases.
Logical Relationships in Peak Assignment
The following diagram illustrates the logical workflow for assigning the aromatic carbon signals in the 13C NMR spectrum of 1-Fluoro-3-methoxy-5-methylbenzene based on the electronic effects of the substituents.
Caption: Logical diagram of substituent effects on 13C NMR chemical shifts.
Conclusion
The predicted 13C NMR spectrum of 1-Fluoro-3-methoxy-5-methylbenzene shows distinct signals for each of its eight non-equivalent carbon atoms. The provided experimental protocol offers a reliable method for obtaining a high-resolution spectrum, which is essential for the unambiguous structural verification of this and similar substituted aromatic compounds. The combination of predictive data and a standardized experimental approach facilitates efficient and accurate characterization in research and development settings.
Application Note: Mass Spectrometry of 1-Fluoro-3-methoxy-5-methylbenzene
Abstract This document outlines a theoretical framework for the analysis of 1-Fluoro-3-methoxy-5-methylbenzene using mass spectrometry. Due to the absence of publicly available experimental mass spectral data for this sp...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This document outlines a theoretical framework for the analysis of 1-Fluoro-3-methoxy-5-methylbenzene using mass spectrometry. Due to the absence of publicly available experimental mass spectral data for this specific compound, this application note provides a generalized experimental protocol based on common practices for similar aromatic compounds. A predicted fragmentation pathway and a corresponding data table are presented based on established principles of mass spectral fragmentation of substituted benzene derivatives. This document is intended to serve as a foundational guide for researchers, scientists, and drug development professionals initiating mass spectrometric analysis of this compound.
Introduction
1-Fluoro-3-methoxy-5-methylbenzene (C₈H₉FO, Molar Mass: 140.16 g/mol ) is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. This application note details a prospective protocol for its analysis by electron ionization mass spectrometry (EI-MS) and proposes a likely fragmentation pattern.
Predicted Mass Spectrometry Data
In the absence of experimental data, the following table of predicted mass-to-charge ratios (m/z) and their relative intensities has been generated based on the likely fragmentation patterns of 1-Fluoro-3-methoxy-5-methylbenzene under electron ionization. The fragmentation is expected to be driven by the stability of the aromatic ring and the nature of its substituents.
m/z
Relative Intensity (%)
Proposed Fragment Ion
140
100
[M]⁺ (Molecular Ion)
125
80
[M - CH₃]⁺
111
40
[M - CHO]⁺
97
60
[M - CH₃ - CO]⁺
83
30
[C₆H₄F]⁺
77
20
[C₆H₅]⁺
Proposed Fragmentation Pathway
The electron ionization of 1-Fluoro-3-methoxy-5-methylbenzene is anticipated to follow a logical fragmentation pathway, initiated by the loss of electrons to form a molecular ion, which then undergoes a series of fragmentation steps to yield smaller, stable ions.
Method
Application Note: Purification of 1-Fluoro-3-methoxy-5-methylbenzene by Column Chromatography
Audience: Researchers, scientists, and drug development professionals. Introduction 1-Fluoro-3-methoxy-5-methylbenzene is an aromatic organic compound with applications in the synthesis of pharmaceuticals and other speci...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Fluoro-3-methoxy-5-methylbenzene is an aromatic organic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. Its structure incorporates a fluorinated and methoxylated benzene ring, which can impart desirable electronic and lipophilic properties to target molecules. Following its synthesis, effective purification is crucial to remove starting materials, byproducts, and other impurities. Column chromatography is a robust and widely used technique for the purification of such moderately non-polar compounds. This application note provides a detailed protocol for the purification of 1-Fluoro-3-methoxy-5-methylbenzene using silica gel column chromatography.
Anticipated Synthesis and Impurity Profile
A common synthetic route to 1-Fluoro-3-methoxy-5-methylbenzene may involve the methylation of 3-fluoro-5-methylphenol or the fluorination of 3-methoxy-5-methylphenol. Potential impurities in the crude product mixture could include:
Reagents from the synthesis (e.g., methylating or fluorinating agents).
Isomeric byproducts.
Over-methylated or over-fluorinated products.
The polarity differences between the desired product and these potential impurities allow for effective separation using silica gel column chromatography.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the purification of 1-Fluoro-3-methoxy-5-methylbenzene by column chromatography. These values are representative and may require optimization based on the specific impurity profile of the crude material.
Gradient: 100% Hexane to 95:5 Hexane:Ethyl Acetate
Flow Rate
~10 mL/min
Fraction Size
20 mL
Expected Results
Yield of Pure Product
> 90%
Purity of Final Product (by GC-MS)
> 98%
Experimental Protocols
Materials and Equipment
Crude 1-Fluoro-3-methoxy-5-methylbenzene
Silica gel (230-400 mesh)
TLC plates (Silica Gel 60 F₂₅₄)
n-Hexane (HPLC grade)
Ethyl acetate (HPLC grade)
Glass chromatography column (40 cm x 4 cm)
Separatory funnel (for solvent reservoir)
Fraction collection tubes
Rotary evaporator
TLC developing chamber
UV lamp (254 nm)
Standard laboratory glassware and equipment
Preliminary Analysis by Thin Layer Chromatography (TLC)
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal amount of dichloromethane or ethyl acetate.
TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate approximately 1 cm from the bottom.
Solvent System Development: Prepare a developing chamber with a 95:5 (v/v) mixture of hexane and ethyl acetate.
Development: Place the TLC plate in the developing chamber and allow the solvent front to ascend to approximately 1 cm from the top of the plate.
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm and circle them.
Rf Calculation: Calculate the Rf value for each spot to guide the column chromatography. The target product should ideally have an Rf value between 0.3 and 0.5 in the chosen solvent system for good separation.
Column Chromatography Protocol
Column Preparation (Slurry Packing Method):
Place a small plug of cotton or glass wool at the bottom of the column.
Add a thin layer (~1 cm) of sand over the plug.
In a beaker, prepare a slurry of ~100 g of silica gel in 100% hexane.
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
Open the stopcock to allow the solvent to drain, settling the silica bed. Do not let the solvent level drop below the top of the silica.
Add another thin layer (~1 cm) of sand on top of the packed silica gel.
Sample Loading (Dry Loading):
Dissolve the crude 1-Fluoro-3-methoxy-5-methylbenzene (~1.5 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel (~3 g) to this solution.
Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
Carefully add this powder to the top of the prepared column.
Elution:
Begin elution with 100% hexane, carefully adding the eluent to the top of the column without disturbing the sand layer.
Maintain a constant flow rate of approximately 10 mL/min.
Start collecting fractions (20 mL each) as the solvent begins to elute from the bottom of the column.
After collecting several fractions with 100% hexane to elute any very non-polar impurities, switch to a 98:2 hexane:ethyl acetate mixture.
Gradually increase the polarity of the eluent to 95:5 hexane:ethyl acetate. The desired product is expected to elute in this solvent mixture.
Fraction Analysis:
Monitor the collected fractions by TLC using the same solvent system as the preliminary analysis (95:5 hexane:ethyl acetate).
Spot every few fractions on a TLC plate to identify which fractions contain the pure product.
Pool the fractions that show a single spot corresponding to the Rf of the pure 1-Fluoro-3-methoxy-5-methylbenzene.
Solvent Removal and Product Isolation:
Combine the pure fractions in a round-bottom flask.
Remove the solvent using a rotary evaporator to yield the purified 1-Fluoro-3-methoxy-5-methylbenzene as an oil or low-melting solid.
Determine the yield and assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
Caption: Workflow for the purification of 1-Fluoro-3-methoxy-5-methylbenzene.
Application
The Synthetic Utility of 1-Fluoro-3-methoxy-5-methylbenzene: A Versatile Building Block in Organic Chemistry
For Immediate Release [City, State] – [Date] – 1-Fluoro-3-methoxy-5-methylbenzene, a substituted aromatic compound, presents itself as a valuable and versatile building block for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – 1-Fluoro-3-methoxy-5-methylbenzene, a substituted aromatic compound, presents itself as a valuable and versatile building block for researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl group on the benzene ring, offers a range of possibilities for an array of synthetic transformations. This application note explores the potential of 1-Fluoro-3-methoxy-5-methylbenzene in organic synthesis, providing insights into its reactivity and outlining protocols for its application.
Introduction
1-Fluoro-3-methoxy-5-methylbenzene, also known as 3-fluoro-5-methylanisole, possesses a unique combination of functional groups that make it an attractive starting material in the synthesis of more complex molecules. The fluorine atom can act as a directing group in electrophilic aromatic substitution reactions and can be a site for nucleophilic aromatic substitution under certain conditions. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group offers a site for further functionalization through benzylic reactions. This trifunctional arrangement allows for regioselective modifications, making it a key intermediate in the construction of pharmaceutical and agrochemical compounds.
Key Applications in Organic Synthesis
The strategic placement of the fluoro, methoxy, and methyl groups on the aromatic ring allows for a variety of synthetic manipulations. Below are some of the key applications of 1-Fluoro-3-methoxy-5-methylbenzene:
Electrophilic Aromatic Substitution: The electron-donating methoxy group strongly activates the aromatic ring towards electrophilic attack, primarily directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The fluorine and methyl groups also influence the regioselectivity of these reactions. This allows for the controlled introduction of various functional groups such as nitro, acyl, and alkyl groups.
Metalation and Cross-Coupling Reactions: The aromatic protons of 1-Fluoro-3-methoxy-5-methylbenzene can be selectively removed using strong bases (metalation), creating a nucleophilic carbon center. This lithiated or magnesiated intermediate can then react with a variety of electrophiles to introduce new functional groups. Furthermore, the fluorine atom, although generally a poor leaving group, can participate in certain palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution: While the C-F bond is strong, the fluorine atom can be displaced by strong nucleophiles, particularly if the aromatic ring is further activated with electron-withdrawing groups. This provides a pathway to introduce functionalities like amino, alkoxy, and cyano groups.
Experimental Protocols
Due to the limited availability of specific published protocols for 1-Fluoro-3-methoxy-5-methylbenzene, the following are generalized procedures based on the reactivity of analogous substituted aromatic compounds. Researchers should optimize these conditions for their specific needs.
Protocol 1: Electrophilic Nitration of 1-Fluoro-3-methoxy-5-methylbenzene
This protocol describes a general procedure for the introduction of a nitro group onto the aromatic ring, a common step in the synthesis of many bioactive molecules.
Materials:
1-Fluoro-3-methoxy-5-methylbenzene
Nitric acid (fuming)
Sulfuric acid (concentrated)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Ice bath
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Fluoro-3-methoxy-5-methylbenzene (1.0 eq) in dichloromethane.
Cool the solution in an ice bath to 0 °C.
Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution, maintaining the temperature at 0 °C.
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.
Add the nitrating mixture dropwise to the solution of 1-Fluoro-3-methoxy-5-methylbenzene over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel.
Expected Outcome:
The major product is expected to be the result of nitration at the positions activated by the methoxy group and influenced by the other substituents. The exact isomer distribution would need to be determined experimentally.
Data Presentation
Electrophile
Reaction Conditions
Major Product(s) (Predicted)
Hypothetical Yield (%)
NO₂⁺
HNO₃, H₂SO₄, 0 °C
Nitrated derivative(s) at positions 2, 4, or 6
70-85
Br⁺
Br₂, FeBr₃, rt
Brominated derivative(s) at positions 2, 4, or 6
65-80
RCO⁺
RCOCl, AlCl₃, 0 °C to rt
Acylated derivative(s) at positions 2, 4, or 6
60-75
Note: The regioselectivity and yields are estimations and would require experimental verification.
Visualizing Synthetic Pathways
The following diagrams illustrate potential synthetic transformations starting from 1-Fluoro-3-methoxy-5-methylbenzene.
Caption: Potential metalation and cross-coupling pathways.
Conclusion
1-Fluoro-3-methoxy-5-methylbenzene is a promising building block in organic synthesis with the potential for diverse functionalization. The interplay of its substituent effects allows for controlled modifications of the aromatic ring, making it a valuable precursor for the synthesis of complex target molecules in the pharmaceutical and materials science industries. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.
Method
"1-Fluoro-3-methoxy-5-methylbenzene as a building block in medicinal chemistry"
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Fluoro-3-methoxy-5-methylbenzene, also known as 3-fluoro-5-methoxytoluene, is a versatile aromatic building block with significant potential...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-methoxy-5-methylbenzene, also known as 3-fluoro-5-methoxytoluene, is a versatile aromatic building block with significant potential in medicinal chemistry. The strategic incorporation of fluorine and methoxy groups onto the toluene scaffold imparts unique physicochemical properties that can be leveraged to optimize drug candidates. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can influence solubility and receptor interactions. The methyl group provides a reactive handle for further synthetic modifications, allowing for the construction of diverse molecular architectures.
These application notes provide an overview of the utility of 1-fluoro-3-methoxy-5-methylbenzene in the synthesis of bioactive molecules, with a focus on its application in the development of enzyme inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols for key synthetic transformations are also provided.
Key Applications in Medicinal Chemistry
The unique substitution pattern of 1-fluoro-3-methoxy-5-methylbenzene makes it an attractive starting material for the synthesis of a variety of biologically active compounds. Its derivatives have shown promise as:
Kinase Inhibitors: The scaffold can be elaborated to generate potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.
GPCR Modulators: As a component of more complex molecules, this building block can contribute to the development of selective agonists or antagonists for a range of GPCRs involved in numerous physiological processes.
Enzyme Inhibitors: The structural motif can be incorporated into inhibitors of other enzyme classes, leveraging the electronic effects of the fluoro and methoxy substituents to enhance binding and inhibitory activity.
Agrochemicals: The inherent properties of fluorinated and methoxy-substituted aromatics are also valuable in the design of novel herbicides, fungicides, and insecticides.
Data Presentation
The following table summarizes representative quantitative data for a bioactive compound synthesized from a derivative of 1-fluoro-3-methoxy-5-methylbenzene, highlighting its potential in kinase inhibition.
Note: The synthesis of Urea-K1 involves a multi-step process starting from a related aniline derivative.
Experimental Protocols
Detailed methodologies for key synthetic transformations involving 1-fluoro-3-methoxy-5-methylbenzene and its derivatives are provided below. These protocols are based on established synthetic methods and can be adapted for specific target molecules.
Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Halide Derivative
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide derived from 1-fluoro-3-methoxy-5-methylbenzene with a boronic acid. This reaction is fundamental for constructing biaryl scaffolds present in many kinase inhibitors.
Materials:
Aryl halide derivative of 1-fluoro-3-methoxy-5-methylbenzene (e.g., 1-bromo-3-fluoro-5-methoxy-5-methylbenzene) (1.0 equiv)
To an oven-dried reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide Derivative
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide derived from 1-fluoro-3-methoxy-5-methylbenzene. This reaction is crucial for synthesizing aryl amines, which are key intermediates for urea-based kinase inhibitors and other bioactive molecules.
Materials:
Aryl halide derivative of 1-fluoro-3-methoxy-5-methylbenzene (1.0 equiv)
In a glovebox, combine the aryl halide (1.0 mmol), amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) in a reaction vial.
Add anhydrous, degassed toluene (5 mL) to the vial.
Seal the vial and remove it from the glovebox.
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with water and dilute with ethyl acetate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired aryl amine.
Protocol 3: Synthesis of a Urea Derivative from an Aniline Intermediate
This protocol describes the synthesis of a urea derivative from an aniline intermediate, which can be prepared from 1-fluoro-3-methoxy-5-methylbenzene via functional group manipulation (e.g., nitration, reduction of the methyl group, or Buchwald-Hartwig amination of a corresponding halide). Urea-based compounds are a prominent class of kinase inhibitors.[1]
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
Dissolve the aniline derivative (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
Add the isocyanate (1.0 mmol) dropwise to the stirred solution at room temperature.
Stir the reaction mixture at room temperature for 2-16 hours.
Monitor the reaction for the formation of a precipitate. If a precipitate forms, collect it by filtration.
If no precipitate forms, monitor the reaction by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain the desired urea derivative.
Visualizations
Signaling Pathway: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling pathway is a critical target in cancer therapy. Urea derivatives synthesized using building blocks like 1-fluoro-3-methoxy-5-methylbenzene can act as potent inhibitors of this pathway.
Application Notes and Protocols for the Reactions of 1-Fluoro-3-methoxy-5-methylbenzene with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the reactions of 1-fluoro-3-methoxy-5-methylbenzene with various organometa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reactions of 1-fluoro-3-methoxy-5-methylbenzene with various organometallic reagents. This versatile building block is of significant interest in medicinal chemistry and drug development due to the strategic placement of its fluoro, methoxy, and methyl groups, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Introduction to the Reactivity of 1-Fluoro-3-methoxy-5-methylbenzene
1-Fluoro-3-methoxy-5-methylbenzene possesses a unique combination of substituents that dictate its reactivity towards organometallic reagents. The fluorine atom, being highly electronegative, can act as a directing group in ortho-lithiation reactions and can be displaced in certain nucleophilic aromatic substitution (SNAr) reactions. The methoxy group is a classical directing group for ortho-metalation. The relative positions of these groups allow for regioselective functionalization of the aromatic ring, making it a valuable scaffold for the synthesis of complex molecules.
Common reactions involving this substrate include:
Directed Ortho-Metalation (DoM): Lithiation directed by the methoxy or fluoro group to introduce electrophiles at specific positions.
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings, where the C-F bond can potentially be activated or a halide can be introduced to facilitate coupling.
Grignard and Organolithium Reactions: Formation of organometallic intermediates for subsequent reactions with electrophiles.
The strategic incorporation of fluorine in drug candidates can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Consequently, the functionalization of fluorinated building blocks like 1-fluoro-3-methoxy-5-methylbenzene is a key strategy in modern drug discovery.[1]
I. Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In 1-fluoro-3-methoxy-5-methylbenzene, both the methoxy and fluoro groups can act as directing metalation groups (DMGs). The methoxy group is a strong DMG, while the fluorine atom is a moderate one.[3][4] The outcome of the lithiation is dependent on the reaction conditions, particularly the organolithium reagent and temperature.
Logical Workflow for Directed Ortho-Metalation
Caption: General workflow for the directed ortho-metalation of 1-fluoro-3-methoxy-5-methylbenzene.
Experimental Protocol: Directed Ortho-Lithiation and Quenching with an Electrophile
This protocol describes a general procedure for the directed ortho-lithiation of a substituted fluorobenzene, which can be adapted for 1-fluoro-3-methoxy-5-methylbenzene.
Materials:
1-Fluoro-3-methoxy-5-methylbenzene
Anhydrous tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
Electrophile (e.g., dry ice for carboxylation, N,N-dimethylformamide (DMF) for formylation, or iodine for iodination)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Schlenk flask and standard glassware for inert atmosphere techniques
Procedure:
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 1-fluoro-3-methoxy-5-methylbenzene (1.0 equiv) and anhydrous THF.
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the organolithium reagent (1.1 equiv) dropwise via syringe. Stir the reaction mixture at -78 °C for 1-2 hours.
Electrophilic Quench:
For Carboxylation: In a separate flask, place crushed dry ice. Transfer the aryllithium solution via cannula onto the dry ice. Allow the mixture to warm to room temperature.
For Formylation: Add freshly distilled DMF (1.5 equiv) dropwise to the aryllithium solution at -78 °C. Stir for 1 hour at -78 °C and then allow to warm to room temperature.
For Iodination: Dissolve iodine (1.2 equiv) in anhydrous THF and add this solution dropwise to the aryllithium solution at -78 °C. Stir for 1 hour at -78 °C and then allow to warm to room temperature.
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. If the reaction was quenched with dry ice, acidify with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x). Wash the combined organic layers with water, sodium bicarbonate solution (for carboxylation), and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized product.
Note: The regioselectivity of the lithiation (ortho to the methoxy or fluoro group) will depend on the specific conditions and should be determined experimentally. The methoxy group is generally a stronger directing group than fluorine.[3][4]
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally robust, its activation can be achieved under specific catalytic conditions. More commonly, a halide (Br or I) is introduced onto the aromatic ring via a DoM sequence to facilitate standard cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide derived from 1-fluoro-3-methoxy-5-methylbenzene.
Solvent system (e.g., toluene/ethanol/water, dioxane/water)
Standard laboratory glassware for inert atmosphere techniques
Procedure:
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
Solvent Addition: Degas the chosen solvent system (e.g., toluene/ethanol/water 4:1:1) by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the reaction flask.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
Work-up: After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the biphenyl product.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides or triflates and amines.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide Derivative
This protocol provides a general method for the Buchwald-Hartwig amination of a bromo-derivative of 1-fluoro-3-methoxy-5-methylbenzene.
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
Anhydrous solvent (e.g., toluene, dioxane)
Standard laboratory glassware for inert atmosphere techniques
Procedure:
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base. Add the aryl bromide and the amine.
Solvent Addition: Add the anhydrous, degassed solvent.
Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired arylamine.
C. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Sonogashira Coupling of an Aryl Halide Derivative
This protocol describes a general procedure for the Sonogashira coupling of an iodo-derivative of 1-fluoro-3-methoxy-5-methylbenzene.
Base (an amine, e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
Anhydrous solvent (e.g., THF, DMF)
Standard laboratory glassware for inert atmosphere techniques
Procedure:
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl iodide, palladium catalyst, and CuI.
Solvent and Reagent Addition: Add the anhydrous solvent and the amine base. Degas the mixture with a stream of inert gas for 10-15 minutes. Add the terminal alkyne via syringe.
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative yields for cross-coupling reactions involving substrates similar to 1-fluoro-3-methoxy-5-methylbenzene. Specific yields for the target substrate will be highly dependent on the exact reagents and optimized conditions.
Reaction Type
Aryl Halide
Coupling Partner
Catalyst/Ligand
Base
Solvent
Temp (°C)
Yield (%)
Suzuki-Miyaura
Aryl Bromide
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Toluene/EtOH/H₂O
100
85-95
Buchwald-Hartwig
Aryl Bromide
Aniline
Pd₂(dba)₃/BINAP
NaOt-Bu
Toluene
100
70-90
Sonogashira
Aryl Iodide
Phenylacetylene
Pd(PPh₃)₂Cl₂/CuI
Et₃N
THF
50
80-95
Negishi
Aryl Bromide
Phenylzinc chloride
Pd(PPh₃)₄
-
THF
65
75-90
Note: These are typical yield ranges and may vary.
Applications in Drug Development
The "3-methoxy-5-methylphenyl" moiety, readily accessible from 1-fluoro-3-methoxy-5-methylbenzene, is a key structural element in various biologically active compounds. Its presence can influence the lipophilicity, metabolic stability, and target engagement of a drug molecule.
Signaling Pathway Example: Kinase Inhibition
Many kinase inhibitors incorporate substituted aryl groups to occupy specific pockets in the ATP-binding site of the enzyme. The 3-methoxy-5-methylphenyl group can be tailored to fit into hydrophobic pockets and form hydrogen bonds, thereby enhancing the inhibitory activity and selectivity of the compound.
Caption: Inhibition of a kinase signaling pathway by a drug candidate containing the key structural moiety.
For instance, derivatives of 1-fluoro-3-methoxy-5-methylbenzene can be used in the synthesis of inhibitors for phosphoinositide 3-kinases (PI3K), which are crucial targets in cancer therapy.[5] The substitution pattern on the phenyl ring can be optimized to improve potency and isoform selectivity.[5]
Conclusion
1-Fluoro-3-methoxy-5-methylbenzene is a valuable and versatile starting material for the synthesis of complex organic molecules, particularly for applications in drug discovery. The methodologies outlined in this document provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents. The ability to perform regioselective functionalization through directed metalation and various cross-coupling reactions makes it an important tool in the arsenal of medicinal chemists.
"GC-MS method for 1-Fluoro-3-methoxy-5-methylbenzene analysis"
An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Fluoro-3-methoxy-5-methylbenzene. Introduction 1-Fluoro-3-methoxy-5-methylbenzene is an aromatic organic compound with applications i...
Author: BenchChem Technical Support Team. Date: December 2025
An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Fluoro-3-methoxy-5-methylbenzene.
Introduction
1-Fluoro-3-methoxy-5-methylbenzene is an aromatic organic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. As a key intermediate, its purity and accurate quantification are crucial for ensuring the quality and yield of final products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and sensitive detection, making it an ideal method for the analysis of this compound. This application note details a robust GC-MS method for the identification and quantification of 1-Fluoro-3-methoxy-5-methylbenzene. The method is suitable for implementation in research, development, and quality control laboratories.
Experimental Protocols
This section provides a detailed protocol for the analysis of 1-Fluoro-3-methoxy-5-methylbenzene using GC-MS.
Solvent: Dichloromethane (DCM), HPLC grade or equivalent
Internal Standard (IS): 1-Fluoro-3-methoxybenzene (m-Fluoroanisole), CAS: 456-49-5 (≥99% purity)[1][2]
Glassware: Volumetric flasks, vials with PTFE-lined septa, microsyringes
Standard and Sample Preparation
2.1. Stock Standard Solution (1000 µg/mL):
Accurately weigh 10 mg of 1-Fluoro-3-methoxy-5-methylbenzene and dissolve it in 10 mL of dichloromethane in a volumetric flask.
2.2. Internal Standard Stock Solution (1000 µg/mL):
Accurately weigh 10 mg of 1-Fluoro-3-methoxybenzene and dissolve it in 10 mL of dichloromethane in a volumetric flask.
2.3. Calibration Standards:
Prepare a series of calibration standards by serial dilution of the stock standard solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
2.4. Sample Preparation:
Accurately weigh an appropriate amount of the sample and dissolve it in a known volume of dichloromethane to achieve an expected concentration within the calibration range. Spike the sample with the internal standard to a final concentration of 10 µg/mL.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.[3][4][5]
Table 1: Gas Chromatography (GC) Parameters
Parameter
Value
Gas Chromatograph
A system equipped with a split/splitless injector and an autosampler.
Column
DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column).
Injector
Splitless mode, 1 µL injection volume.
Injector Temp.
250 °C
Carrier Gas
Helium, constant flow rate of 1.0 mL/min.
Oven Program
Initial temperature 60 °C, hold for 2 min. Ramp at 10 °C/min to 200 °C, hold for 2 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.
Transfer Line Temp.
280 °C
Table 2: Mass Spectrometer (MS) Parameters
Parameter
Value
Mass Spectrometer
Quadrupole Mass Spectrometer
Ionization Mode
Electron Ionization (EI)
Ion Source Temp.
230 °C
Electron Energy
70 eV
Scan Mode
Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
Solvent Delay
3 min
Data Presentation
Quantitative analysis is performed using the internal standard method. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve.
Table 3: Expected Retention Times and SIM Ions
Compound
Expected Retention Time (min)
Quantifier Ion (m/z)
Qualifier Ion(s) (m/z)
1-Fluoro-3-methoxybenzene (IS)
~ 8.5
126
96, 83
1-Fluoro-3-methoxy-5-methylbenzene
~ 9.2
140
125, 97
Note: Retention times are estimates and will vary depending on the specific GC system and conditions.
Workflow and Pathway Diagrams
The overall experimental workflow for the GC-MS analysis is depicted below.
Caption: Experimental workflow for the GC-MS analysis.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of 1-Fluoro-3-methoxy-5-methylbenzene. The detailed protocol for sample preparation and instrument parameters will enable researchers, scientists, and drug development professionals to accurately quantify this compound in various samples. The use of an internal standard ensures high precision and accuracy. This method can be readily implemented in a laboratory setting for routine analysis and quality control purposes. Further validation of the method is recommended to ensure it meets the specific requirements of the user's application.
Applications of Fluorinated Anisole Derivatives in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Fluorinated anisole derivatives are a versatile class of compounds with significant applications across various fields of scientific research, including med...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Fluorinated anisole derivatives are a versatile class of compounds with significant applications across various fields of scientific research, including medicinal chemistry, materials science, and synthetic chemistry. The introduction of fluorine atoms into the anisole scaffold imparts unique physicochemical properties, such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets. These properties make them valuable building blocks for the design of novel therapeutic agents, advanced polymers, and positron emission tomography (PET) imaging agents.
This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the effective use of fluorinated anisole derivatives.
Medicinal Chemistry Applications
Fluorinated anisole moieties are frequently incorporated into drug candidates to modulate their absorption, distribution, metabolism, and excretion (ADME) properties. The strategic placement of fluorine can block sites of metabolism, improve cell permeability, and enhance interactions with target enzymes or receptors.
Enzyme Inhibition
Fluorinated anisole derivatives have been investigated as inhibitors of various enzymes implicated in disease. The electron-withdrawing nature of fluorine can influence the acidity of nearby protons and alter the binding mode of the inhibitor within the enzyme's active site.
Quantitative Data on Enzyme Inhibition by Fluorinated Derivatives
Modulation of Signaling Pathways: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cell proliferation. Fluorinated derivatives of known COX-2 inhibitors, such as celecoxib, have been developed to enhance their therapeutic properties.
COX-2 signaling pathway and its inhibition by a fluorinated derivative.
PET Imaging Applications
Fluorinated anisole derivatives can be radiolabeled with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide, to create PET imaging agents. These agents allow for the non-invasive visualization and quantification of biological processes in vivo.
Experimental Protocol: Radiosynthesis of [¹⁸F]Fluoroanisole (Conceptual)
This protocol provides a general framework for the nucleophilic substitution reaction to produce [¹⁸F]fluoroanisole from a suitable precursor.
Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
The trapped [¹⁸F]F⁻ is eluted from the cartridge with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
Azeotropic Drying:
The eluted [¹⁸F]fluoride solution is transferred to the reaction vessel of the automated synthesis module.
The solvent is removed by heating under a stream of nitrogen and vacuum to obtain the anhydrous [¹⁸F]F-K₂₂₂-K₂CO₃ complex. This step is typically repeated with anhydrous acetonitrile to ensure complete dryness.
Radiolabeling Reaction:
A solution of the trimethyl(4-methoxyphenyl)ammonium triflate precursor in anhydrous DMF is added to the reaction vessel containing the dried [¹⁸F]fluoride complex.
The reaction mixture is heated at 120-150°C for 10-15 minutes to facilitate the nucleophilic aromatic substitution.
Purification:
The crude reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge to trap the [¹⁸F]fluoroanisole and other organic impurities.
The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and polar impurities.
The desired product is eluted from the C18 cartridge with ethanol or acetonitrile.
Further purification may be achieved using an Alumina N Sep-Pak cartridge to remove any remaining impurities.
Formulation:
The purified [¹⁸F]fluoroanisole is diluted with sterile saline for injection.
The final product is passed through a 0.22 µm sterile filter into a sterile vial for quality control and subsequent in vivo imaging.
Workflow for [¹⁸F]Fluoroanisole Radiosynthesis
General workflow for the radiosynthesis of [¹⁸F]fluoroanisole.
Materials Science Applications
Fluorinated anisole derivatives serve as monomers or building blocks for the synthesis of specialty polymers with desirable properties such as high thermal stability, chemical resistance, and low surface energy.
Synthesis of Fluorinated Poly(arylene ether)s
Poly(arylene ether)s are a class of high-performance thermoplastics. Incorporating fluorinated anisole-derived units into the polymer backbone can enhance their properties for applications in electronics and aerospace.
Experimental Protocol: Synthesis of a Fluorinated Poly(arylene ether) from a Fluoroanisole Derivative (Conceptual)
This protocol outlines the nucleophilic aromatic substitution polycondensation to form a poly(arylene ether).
Materials:
Monomer 1: 4,4'-Difluorobenzophenone (as an example activated dihalide)
Monomer 2: A bisphenol derived from a fluorinated anisole (e.g., a bis(4-hydroxyphenyl) derivative with a fluoroalkoxy side chain)
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylacetamide (DMAc), anhydrous
Toluene
Methanol
Deionized water
Procedure:
Monomer Preparation: Synthesize the desired bisphenol monomer derived from a fluorinated anisole using appropriate organic synthesis methods.
Polymerization:
To a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add the bisphenol monomer, 4,4'-difluorobenzophenone, K₂CO₃, DMAc, and toluene.
Heat the mixture to reflux (around 140-150°C) with vigorous stirring under a nitrogen atmosphere. The toluene will form an azeotrope with the water generated during the reaction, which is collected in the Dean-Stark trap.
After the complete removal of water (approximately 2-4 hours), slowly distill off the toluene from the reaction mixture, allowing the temperature to rise to 160-180°C.
Continue the polymerization at this temperature for 6-12 hours. The viscosity of the solution will increase as the polymer chain grows.
Polymer Precipitation and Purification:
Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary.
Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture to precipitate the polymer.
Collect the fibrous polymer by filtration.
Wash the polymer repeatedly with hot deionized water and then with methanol to remove residual salts and solvent.
Drying:
Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours to obtain the final fluorinated poly(arylene ether).
Synthetic Chemistry Applications
Fluorinated anisoles are valuable intermediates in organic synthesis. The fluorine and methoxy groups can be manipulated through various reactions to introduce other functionalities.
Experimental Protocol: Synthesis of 4-Fluoroanisole
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr) as a catalyst
Dimethylformamide (DMF), anhydrous
Procedure:
In a reaction flask, combine 4-bromofluorobenzene, a catalytic amount of CuI or CuBr, and anhydrous DMF.
Add a solution of sodium methoxide in methanol to the flask.
Heat the reaction mixture to 80-90°C and stir for 10-16 hours.
Monitor the reaction progress by GC-MS or TLC.
After completion, cool the reaction mixture and filter to remove the catalyst.
The filtrate containing 4-fluoroanisole and DMF can be purified by distillation. Adding water can facilitate the separation by co-distillation of 4-fluoroanisole.
Method 2: Methylation of 4-Fluorophenol
Materials:
4-Fluorophenol
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
Acetone or N,N-Dimethylformamide (DMF)
Procedure:
Dissolve 4-fluorophenol in acetone or DMF in a round-bottom flask.
Add an excess of K₂CO₃ or NaOH to the solution.
Add methyl iodide or dimethyl sulfate dropwise to the mixture while stirring.
Heat the reaction mixture to reflux for 4-6 hours.
Monitor the reaction by TLC.
After the reaction is complete, cool the mixture and filter off the inorganic salts.
Remove the solvent from the filtrate under reduced pressure.
Purify the resulting crude product by distillation to obtain pure 4-fluoroanisole.
Physicochemical Properties of Fluorinated Anisoles
The degree of fluorination on the methoxy group significantly impacts the physicochemical properties of anisole derivatives.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
logD (pH 7.4)
Permeability (Papp, 10⁻⁶ cm/s)
Anisole
C₇H₈O
108.14
154
~2.1
High
4-Fluoroanisole
C₇H₇FO
126.13
157
~2.3
High
4-(Difluoromethoxy)anisole
C₈H₈F₂O₂
174.14
Not readily available
~2.8
Moderate
4-(Trifluoromethoxy)anisole
C₈H₇F₃O₂
192.13
140
~3.1
Low
Note: logD and permeability values are approximate and can vary based on experimental conditions. Data is compiled based on trends reported in the literature.[5][6]
Metabolic Stability of Fluorinated Anisoles
Fluorination is a common strategy to enhance the metabolic stability of drug candidates by blocking sites of enzymatic oxidation, primarily by Cytochrome P450 (CYP) enzymes.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated anisole derivative.
Materials:
Test compound (fluorinated anisole derivative)
Pooled liver microsomes (human, rat, etc.)
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Magnesium chloride (MgCl₂)
Acetonitrile with an internal standard for quenching the reaction
LC-MS/MS system
Procedure:
Preparation:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Prepare the incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes.
Incubation:
Pre-warm the incubation mixture to 37°C.
Add the test compound to the incubation mixture to achieve the desired final concentration (typically 1 µM).
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time-course Sampling:
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
Sample Processing:
Vortex the quenched samples and centrifuge to precipitate the proteins.
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
LC-MS/MS Analysis:
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the elimination rate constant (k) from the slope of the linear regression.
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/M) * (0.693 / t½), where V is the incubation volume and M is the amount of microsomal protein.
Workflow for In Vitro Metabolic Stability Assay
Workflow for determining the in vitro metabolic stability of a compound.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene (CAS No. 160911-11-5). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 1-Fluoro-3-methoxy-5-methylbenzene?
A1: The primary synthetic routes for 1-Fluoro-3-methoxy-5-methylbenzene involve two main strategies:
Diazotization and Fluorination (Balz-Schiemann Reaction): This classic method involves the diazotization of 3-methoxy-5-methylaniline followed by decomposition of the resulting diazonium salt in the presence of a fluoride source, such as tetrafluoroboric acid.
Nucleophilic Substitution/Methylation: This route typically starts with a precursor already containing the fluoro and methyl groups, such as 3-fluoro-5-methylphenol, which is then methylated to introduce the methoxy group.
Q2: I am experiencing a low yield in my Balz-Schiemann reaction. What are the potential causes?
A2: Low yields in the Balz-Schiemann reaction for this synthesis can stem from several factors:
Incomplete Diazotization: The initial reaction of the aniline with nitrous acid is temperature-sensitive. If the temperature is too high, the nitrous acid can decompose, leading to incomplete formation of the diazonium salt.
Side Reactions of the Diazonium Salt: Diazonium salts are highly reactive and can undergo various side reactions, such as coupling with unreacted aniline or reacting with the solvent if it is nucleophilic.
Inefficient Fluorination: The decomposition of the diazonium tetrafluoroborate salt to introduce the fluorine atom can be inefficient. The temperature of this thermal decomposition is critical and must be carefully controlled.
Product Loss During Workup: The product is a relatively volatile organic compound, and significant loss can occur during extraction and solvent removal steps if not performed carefully.
Q3: What are common impurities observed in the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene?
A3: Depending on the synthetic route, common impurities may include:
From the Balz-Schiemann route: Unreacted 3-methoxy-5-methylaniline, phenolic byproducts from the reaction of the diazonium salt with water, and tar-like polymerization products.
From the methylation route: Unreacted 3-fluoro-5-methylphenol and potential over-methylation or side reactions if harsh methylating agents are used.
Q4: How can I purify the final product?
A4: Purification of 1-Fluoro-3-methoxy-5-methylbenzene is typically achieved through:
Distillation: Given its liquid nature, fractional distillation under reduced pressure is an effective method for separating the product from less volatile impurities.
Column Chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended.
Troubleshooting Guides
Low Yield in the Balz-Schiemann Reaction of 3-methoxy-5-methylaniline
Symptom
Potential Cause
Recommended Solution
Low conversion of starting aniline
Incomplete diazotization due to premature decomposition of nitrous acid.
Maintain a reaction temperature of 0-5 °C during the addition of sodium nitrite. Ensure slow, dropwise addition to prevent localized heating.
Insufficient acid concentration.
Use a sufficient excess of a non-nucleophilic acid like HCl or HBF4 to ensure complete dissolution of the aniline and stabilization of the diazonium salt.
Formation of a dark, tarry substance
Uncontrolled decomposition or side reactions of the diazonium salt.
Ensure the diazonium salt is kept cold and used promptly. For the fluorination step, control the decomposition temperature carefully. Gradual heating is often beneficial.
Low yield of the desired fluoro-compound after decomposition
Inefficient thermal decomposition of the diazonium tetrafluoroborate.
Optimize the decomposition temperature. If direct heating is inefficient, consider photolytic decomposition or the use of alternative fluorinating agents if available.
Presence of water leading to phenol formation.
Ensure all reagents and solvents are anhydrous, especially for the fluorination step.
Incomplete Methylation of 3-fluoro-5-methylphenol
Symptom
Potential Cause
Recommended Solution
Presence of starting phenol in the final product
Insufficient methylating agent.
Use a slight excess (1.1-1.5 equivalents) of the methylating agent (e.g., dimethyl sulfate, methyl iodide).
Inadequate base strength or amount.
Use a strong enough base (e.g., K2CO3, NaH) to fully deprotonate the phenol. Ensure at least one equivalent of base is used.
Short reaction time or low temperature.
Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC to ensure completion.
Formation of unknown byproducts
Side reactions of the methylating agent.
Use milder methylating agents if possible. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.
Experimental Protocols
Please note: These are generalized protocols based on analogous reactions and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene via Balz-Schiemann Reaction
Step 1: Diazotization of 3-methoxy-5-methylaniline
Dissolve 3-methoxy-5-methylaniline in a solution of tetrafluoroboric acid (HBF4) in water, cooled to 0 °C in an ice bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the internal temperature below 5 °C.
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
Step 2: Fluorination
Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.
Carefully heat the dried salt in a suitable apparatus until gas evolution ceases. The decomposition should be controlled to avoid runaway reactions.
The crude product is then purified by distillation or column chromatography.
Protocol 2: Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene via Methylation
To a solution of 3-fluoro-5-methylphenol in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K2CO3).
Stir the mixture at room temperature for 30 minutes.
Add dimethyl sulfate or methyl iodide dropwise.
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete (monitor by TLC).
After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.
Purify the crude product by distillation or column chromatography.
Data Presentation
The following tables provide hypothetical data to illustrate the effect of key reaction parameters on the yield of 1-Fluoro-3-methoxy-5-methylbenzene.
Table 1: Effect of Diazotization Temperature on Yield
Entry
Aniline (mmol)
NaNO2 (mmol)
Temperature (°C)
Yield (%)
1
10
10.5
0-5
65
2
10
10.5
10-15
45
3
10
10.5
> 20
20
Table 2: Effect of Base and Solvent on Methylation Yield
Entry
Phenol (mmol)
Methylating Agent
Base
Solvent
Yield (%)
1
10
Dimethyl Sulfate
K2CO3
Acetone
85
2
10
Dimethyl Sulfate
NaH
THF
92
3
10
Methyl Iodide
K2CO3
DMF
90
4
10
Methyl Iodide
Cs2CO3
Acetonitrile
95
Visualizations
Experimental Workflow: Balz-Schiemann Reaction
Caption: Workflow for the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene via the Balz-Schiemann reaction.
Experimental Workflow: Methylation of 3-fluoro-5-methylphenol
Caption: Workflow for the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene via methylation of 3-fluoro-5-methylphenol.
Optimization
Technical Support Center: Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Fluoro-3-methoxy-5-methylbenzen...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene. The primary focus is on addressing common byproducts and challenges encountered during the Balz-Schiemann reaction, the conventional method for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-Fluoro-3-methoxy-5-methylbenzene?
A1: The most widely used method is the Balz-Schiemann reaction.[1][2][3] This reaction involves the diazotization of the primary aromatic amine, 3-methoxy-5-methylaniline, using nitrous acid in the presence of fluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate salt is then thermally decomposed to yield the desired aryl fluoride.[1][3]
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The formation of byproducts in the Balz-Schiemann reaction is common. The main impurities you may encounter include:
3-Methoxy-5-methylphenol: Formed by the reaction of the diazonium salt with residual water, especially at elevated temperatures.
Azo compounds: These are brightly colored impurities resulting from the electrophilic diazonium salt coupling with the electron-rich starting material, 3-methoxy-5-methylaniline, or the product.
3-Methoxy-5-methylbenzene (hydrodediazoniation product): This results from the replacement of the diazonium group with a hydrogen atom.
Unreacted 3-methoxy-5-methylaniline: Incomplete diazotization will leave the starting material as a contaminant.
Q3: How can I minimize the formation of the phenolic byproduct?
A3: To reduce the formation of 3-methoxy-5-methylphenol, it is crucial to work under anhydrous or near-anhydrous conditions, particularly during the thermal decomposition step. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the decomposition in non-polar solvents can also help to minimize this side reaction.
Q4: My reaction mixture has a strong color. What does this indicate?
A4: A strong coloration, often red or orange, typically suggests the formation of azo compounds. This occurs when the diazonium salt reacts with other aromatic species in the mixture. To mitigate this, ensure a slight excess of the diazotizing agent is used for complete conversion of the starting aniline and maintain a low reaction temperature during diazotization.
Q5: What is the best way to purify the final product?
A5: Purification of 1-Fluoro-3-methoxy-5-methylbenzene from the common byproducts is typically achieved through distillation or column chromatography. Given the potential for a range of byproducts with varying polarities, column chromatography on silica gel is often the most effective method for achieving high purity.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low yield of 1-Fluoro-3-methoxy-5-methylbenzene
1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Suboptimal temperature for thermal decomposition. 4. Presence of water leading to phenol formation.
1. Ensure the use of a slight excess of sodium nitrite and sufficient acid. Monitor the completion of the diazotization step using starch-iodide paper to test for excess nitrous acid. 2. Maintain a low temperature (0-5 °C) during the diazotization and filtration of the diazonium salt. 3. Optimize the decomposition temperature. A temperature that is too low will result in an incomplete reaction, while one that is too high can lead to degradation. 4. Use anhydrous reagents and solvents, and thoroughly dry the isolated diazonium salt before decomposition.
Presence of 3-Methoxy-5-methylphenol in the product
Reaction of the diazonium salt with water.
1. Ensure all glassware is flame-dried or oven-dried. 2. Use anhydrous solvents for the reaction and workup. 3. Thoroughly dry the diazonium tetrafluoroborate salt before thermal decomposition.
Formation of colored impurities (azo compounds)
The electrophilic diazonium salt has coupled with the starting aniline or another electron-rich aromatic compound.
1. Ensure complete diazotization of the starting aniline by using a slight excess of the diazotizing agent. 2. Maintain a low temperature during the diazotization step to minimize side reactions. 3. Add the sodium nitrite solution slowly to the aniline solution to avoid localized high concentrations of the diazonium salt.
Presence of 3-Methoxy-5-methylbenzene in the product
Reductive side reaction (hydrodediazoniation).
1. Avoid the use of certain solvents that can act as hydrogen donors. Non-polar, inert solvents are often preferred. 2. Ensure that the reaction is not contaminated with reducing agents.
Difficult to filter diazonium salt
The diazonium salt has precipitated as a fine, difficult-to-handle solid.
1. Ensure the reaction mixture is thoroughly chilled before and during filtration. 2. Use a coarse fritted funnel for filtration. 3. Wash the precipitate with cold diethyl ether to help remove residual water and acid.
Illustrative Data on Byproduct Formation
Condition
Expected Yield of 1-Fluoro-3-methoxy-5-methylbenzene
Major Byproduct(s)
Minor Byproduct(s)
Standard Aqueous Diazotization, Thermal Decomposition
Moderate
3-Methoxy-5-methylphenol
Azo compounds, 3-Methoxy-5-methylbenzene
Anhydrous Diazotization, Thermal Decomposition in Non-Polar Solvent
High
3-Methoxy-5-methylbenzene
3-Methoxy-5-methylphenol, Azo compounds
Incomplete Diazotization
Low
Unreacted 3-methoxy-5-methylaniline
Azo compounds, 3-Methoxy-5-methylphenol
High Decomposition Temperature
Low to Moderate
Tar/Degradation Products
3-Methoxy-5-methylphenol
Experimental Protocols
Key Experiment: Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene via the Balz-Schiemann Reaction
This protocol is a general procedure adapted for the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene from 3-methoxy-5-methylaniline.
Materials:
3-methoxy-5-methylaniline
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Fluoroboric Acid (HBF₄, ~50% in water)
Diethyl Ether
Sand
Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: Diazotization
In a flask, dissolve 3-methoxy-5-methylaniline in a mixture of concentrated HCl and water.
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
After the addition is complete, continue stirring for 15-20 minutes at the same temperature. The completion of diazotization can be confirmed by a positive test on starch-iodide paper (indicates a slight excess of nitrous acid).
Step 2: Formation and Isolation of the Diazonium Tetrafluoroborate Salt
To the cold diazonium salt solution, slowly add a pre-cooled solution of fluoroboric acid with continuous stirring.
A precipitate of 3-methoxy-5-methylbenzenediazonium tetrafluoroborate will form.
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
Collect the precipitate by vacuum filtration and wash it sequentially with cold water, cold methanol, and finally cold diethyl ether to facilitate drying.
Dry the isolated salt in a vacuum desiccator.
Step 3: Thermal Decomposition
Place the dry diazonium salt in a flask and mix with an equal amount of sand.
Set up for distillation with a receiving flask cooled in an ice bath.
Gently heat the flask containing the salt and sand mixture with a flame or heating mantle. The decomposition can be vigorous, so heating should be done cautiously.
The crude 1-Fluoro-3-methoxy-5-methylbenzene will distill over.
Step 4: Purification
Wash the collected distillate with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.
Dry the organic layer over anhydrous magnesium sulfate.
Filter to remove the drying agent.
Purify the crude product by fractional distillation or column chromatography to obtain pure 1-Fluoro-3-methoxy-5-methylbenzene.
Visualizations
Caption: Reaction pathway for the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene and the formation of common byproducts.
Caption: A troubleshooting workflow for identifying and addressing common issues in the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene.
Technical Support Center: Fluorination of 3-Methoxy-5-Methylphenol
Welcome to the technical support center for the fluorination of 3-methoxy-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the fluorination of 3-methoxy-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific electrophilic fluorination reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorination of 3-methoxy-5-methylphenol challenging?
A1: 3-methoxy-5-methylphenol is an electron-rich aromatic compound. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating, making the ring highly susceptible to electrophilic attack. However, this high reactivity can also lead to several challenges:
Low Regioselectivity: The activating groups direct fluorination to multiple positions (ortho and para to each group), potentially leading to a mixture of isomers (2-fluoro, 4-fluoro, and 6-fluoro derivatives).
Over-reaction: The activated ring can undergo further reactions, such as di-fluorination or oxidation.
Side Reactions: Electron-rich phenols are prone to oxidation, which can lead to the formation of quinone-like byproducts, especially with powerful oxidizing fluorinating agents like Selectfluor™.[1][2]
Dearomatization: In some cases, dearomatization of the phenol ring can occur, leading to fluorinated cyclohexadienones.
Q2: What are the most common fluorinating agents for this type of substrate?
A2: The most common electrophilic fluorinating agents for electron-rich phenols are N-fluoro reagents. These include:
Selectfluor™ (F-TEDA-BF₄): A highly reactive and versatile reagent, but its high oxidizing potential can lead to side reactions with sensitive substrates.[1][2][3]
N-Fluorobenzenesulfonimide (NFSI): Generally considered a milder alternative to Selectfluor™, which can sometimes offer better selectivity and fewer oxidative side products.
Q3: Which positions on the 3-methoxy-5-methylphenol ring are most likely to be fluorinated?
A3: Based on the directing effects of the methoxy and methyl groups, the most likely positions for electrophilic fluorination are C2, C4, and C6. The hydroxyl group is a strong ortho, para-director, as is the methoxy group. The methyl group is a weaker ortho, para-director. Therefore, the positions ortho and para to the hydroxyl and methoxy groups are the most activated.
Q4: Can I use a base to improve the reaction?
A4: The use of a base in electrophilic fluorination of phenols is generally not recommended. The reaction typically proceeds under neutral or slightly acidic conditions. Adding a base can deprotonate the phenol to form a phenoxide, which is even more electron-rich and can lead to uncontrolled reactions, polymerization, or reaction with the fluorinating agent itself.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Monofluorinated Product
Possible Causes:
Incomplete reaction.
Formation of multiple isomers that are difficult to separate.
Degradation of the starting material or product.
Formation of undetected, soluble byproducts.
Solutions:
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a slight increase in temperature may be beneficial. However, be cautious as higher temperatures can also promote side reactions.
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and selectivity. Acetonitrile (CH₃CN) is a common choice. Experimenting with other solvents like dichloromethane (CH₂Cl₂) or a less polar solvent like toluene may improve the outcome.
Fluorinating Agent: If using Selectfluor™ results in low yields due to degradation, switching to a milder agent like NFSI may be advantageous.
Stoichiometry: Ensure the correct stoichiometry of the fluorinating agent. An excess may lead to over-reaction, while an insufficient amount will result in incomplete conversion. Start with 1.0 to 1.2 equivalents of the fluorinating agent.
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)
Possible Causes:
Similar activation of multiple ring positions (C2, C4, C6) by the -OH, -OCH₃, and -CH₃ groups.
Solutions:
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can sometimes enhance the kinetic selectivity for one isomer over others.
Solvent Effects: The solvent can influence the regioselectivity by solvating the transition states differently. A systematic screening of solvents is recommended.
Bulky Fluorinating Agents: While less common, employing a bulkier fluorinating agent could potentially favor attack at the less sterically hindered positions.
Protecting Group Strategy: Although more synthetically demanding, protecting the hydroxyl group as a bulkier ether could influence the regioselectivity of the fluorination on the aromatic ring. The protecting group would need to be removed in a subsequent step.
Problem 3: Formation of Dark-Colored Byproducts (Indicative of Oxidation)
Possible Causes:
Oxidation of the electron-rich phenol by the fluorinating agent, particularly with potent oxidants like Selectfluor™.
Solutions:
Use a Milder Fluorinating Agent: Switch from Selectfluor™ to NFSI, which has a lower oxidizing potential.
Control Reaction Temperature: Keep the reaction temperature as low as possible to minimize oxidative side reactions.
Inert Atmosphere: While not always necessary for N-F reagents, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation from atmospheric oxygen, which might be promoted by radical intermediates.
Scavengers: In some cases, the addition of radical scavengers can suppress unwanted side reactions, although this may also inhibit the desired fluorination if it proceeds via a single-electron transfer (SET) mechanism.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Fluorination of Substituted Phenols
Note: Data for 3-methoxy-5-methylphenol is not explicitly available in the searched literature; this table provides data for structurally related phenols to guide experimental design.
Experimental Protocols
General Protocol for Electrophilic Fluorination of 3-Methoxy-5-Methylphenol with Selectfluor™
This protocol is a general starting point and may require optimization for the specific substrate.
Materials:
3-Methoxy-5-methylphenol
Selectfluor™ (F-TEDA-BF₄)
Anhydrous acetonitrile (CH₃CN)
Round-bottom flask
Magnetic stirrer
Inert atmosphere setup (optional, but recommended)
Procedure:
To a clean, dry round-bottom flask, add 3-methoxy-5-methylphenol (1.0 eq).
Dissolve the starting material in anhydrous acetonitrile (concentration typically 0.1-0.5 M).
Stir the solution at room temperature (or cool to a desired temperature, e.g., 0 °C).
In a separate container, weigh out Selectfluor™ (1.1 eq).
Add the Selectfluor™ portion-wise to the stirred solution of the phenol over 10-15 minutes. An exothermic reaction may be observed.
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
Upon completion (or when no further conversion is observed), quench the reaction by adding water.
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the isomers and remove byproducts.
Mandatory Visualizations
Caption: Troubleshooting workflow for the fluorination of 3-methoxy-5-methylphenol.
Caption: Reaction pathway for the electrophilic fluorination of 3-methoxy-5-methylphenol.
Technical Support Center: Optimizing Reaction Conditions for 1-Fluoro-3-methoxy-5-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Fluoro-3-methoxy-5...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene. The information is presented in a practical question-and-answer format to address specific challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene, primarily via the Balz-Schiemann reaction of 3-methoxy-5-methylaniline, helping you to identify potential causes and implement effective solutions.
Problem
Potential Cause(s)
Troubleshooting & Optimization
Low or No Yield of Diazonium Salt
1. Incomplete diazotization of the starting aniline.[1] 2. Instability and decomposition of the diazonium salt.[1] 3. Incorrect reaction temperature.
1. Ensure the aniline is fully dissolved before adding the diazotizing agent. Use a slight excess of nitrous acid or an alkyl nitrite. 2. Maintain a low temperature (typically 0-5 °C) throughout the diazotization process. Use the diazonium salt immediately in the next step. 3. Carefully monitor and control the temperature during the addition of the diazotizing agent.
Low Yield of 1-Fluoro-3-methoxy-5-methylbenzene
1. Incomplete thermal decomposition of the diazonium tetrafluoroborate salt.[2] 2. Side reactions, such as the formation of phenols or biaryl byproducts.[3] 3. Suboptimal decomposition temperature.[2]
1. Ensure the diazonium salt is thoroughly dried before decomposition. The presence of water can lead to side reactions. 2. Use an appropriate solvent for the decomposition to minimize side reactions. Non-polar solvents like hexane or chlorobenzene can be effective.[2] 3. Optimize the decomposition temperature. It should be high enough for efficient decomposition but low enough to prevent thermal destruction of the product.[2]
Formation of Impurities
1. Presence of unreacted starting material (3-methoxy-5-methylaniline). 2. Formation of phenolic byproducts from the reaction of the diazonium salt with water. 3. Formation of tarry residues due to overheating during decomposition.[4]
1. Ensure complete diazotization by using a slight excess of the diazotizing agent and allowing sufficient reaction time. 2. Use anhydrous conditions for the decomposition step. 3. Control the heating rate and final temperature of the decomposition carefully. Consider performing the decomposition under reduced pressure to lower the required temperature.
Difficulty in Product Purification
1. Co-elution of the product with structurally similar impurities during chromatography.[5] 2. The product "oiling out" during crystallization.[5]
1. Optimize the chromatographic conditions (e.g., solvent system, stationary phase) to improve separation. Consider using a different purification technique, such as fractional distillation. 2. Select a crystallization solvent with a lower boiling point than the melting point of the product. Ensure the solution is not overly concentrated.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 1-Fluoro-3-methoxy-5-methylbenzene?
A common and effective method for the synthesis of aryl fluorides from aromatic amines is the Balz-Schiemann reaction.[6] This reaction involves the diazotization of a primary aromatic amine, in this case, 3-methoxy-5-methylaniline, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the desired aryl fluoride.[1][6]
Q2: What are the critical parameters to control during the Balz-Schiemann reaction?
The critical parameters for a successful Balz-Schiemann reaction include:
Temperature: Low temperatures (0-5 °C) are crucial during the diazotization step to prevent the decomposition of the unstable diazonium salt.[1] The decomposition temperature of the diazonium tetrafluoroborate salt needs to be carefully optimized to ensure complete reaction without product degradation.[2]
Anhydrous Conditions: The presence of water during the decomposition of the diazonium salt can lead to the formation of phenolic byproducts, reducing the yield of the desired fluoro-compound.
Purity of Reagents: The purity of the starting aniline and the diazotizing agent can significantly impact the reaction outcome.
Q3: Are there any safety concerns associated with the Balz-Schiemann reaction?
Yes, diazonium salts can be explosive when dry and should be handled with care.[7] It is recommended to use them immediately after preparation and avoid isolating them in large quantities. The thermal decomposition of the diazonium tetrafluoroborate can be exothermic, so it should be performed with appropriate temperature control.[7]
Q4: What are the best methods for purifying the final product?
Purification of 1-Fluoro-3-methoxy-5-methylbenzene can typically be achieved by:
Column Chromatography: This is a common method for separating the desired product from unreacted starting materials and byproducts.
Fractional Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation can be an effective purification technique.[5]
Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent can be used for purification.[8]
Experimental Protocols
Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene via Balz-Schiemann Reaction
This protocol is adapted from a similar procedure for the synthesis of 3-fluoro-4-methylanisole.[9]
Materials:
3-methoxy-5-methylaniline
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Tetrafluoroboric Acid (HBF₄, 48% solution)
Ethyl Acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Deionized Water
Ice
Procedure:
Diazonium Salt Formation:
In a suitable reaction vessel, combine 3-methoxy-5-methylaniline (1.0 eq), concentrated hydrochloric acid (2.5 eq), and deionized water.
Heat the mixture to approximately 60 °C with stirring until the aniline is completely dissolved.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of sodium nitrite (1.0 eq) in deionized water dropwise, ensuring the internal temperature does not exceed 7 °C.
Stir the reaction mixture at 0 °C for 15 minutes after the addition is complete.
Formation of Diazonium Tetrafluoroborate:
To the cold diazonium salt solution, cautiously add pre-cooled tetrafluoroboric acid solution (1.1 eq).
Stir the mixture at 0 °C for an additional 20 minutes. A precipitate of the diazonium tetrafluoroborate salt should form.
Isolation of the Diazonium Salt:
Collect the solid precipitate by filtration.
Wash the solid sequentially with ice-cold water and then a small amount of cold diethyl ether.
Dry the isolated diazonium tetrafluoroborate salt under high vacuum.
Thermal Decomposition:
Gently heat the dry diazonium salt in a flask equipped with a condenser until the evolution of white fumes of boron trifluoride (BF₃) ceases. The solid will decompose to a brown oil.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Extract the resulting oil with ethyl acetate and wash with water.
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography or distillation to obtain 1-Fluoro-3-methoxy-5-methylbenzene.
Data Presentation
Table 1: Optimization of a Related Nucleophilic Aromatic Substitution Reaction[10]
Entry
Base (50% KOH(aq)) [equiv.]
Solvent
Product
Yield [%]
1
1
MeOH
No reaction
-
2
5
MeOH
Methoxy-substituted product
70
3
15
MeOH
Methoxy-substituted product
60
4
45
MeOH
Methoxy-substituted product
55
5
60
MeOH
Methoxy-substituted product
50
6
5
THF
Fluoro-substituted product
74
This table illustrates the significant effect of the solvent and base concentration on the reaction outcome, highlighting the importance of optimizing these parameters.[10]
Visualizations
Caption: Experimental workflow for the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene.
Technical Support Center: Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of 1-Fl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene. The primary synthetic route discussed is the electrophilic fluorination of 3,5-dimethylanisole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-Fluoro-3-methoxy-5-methylbenzene?
A1: The most common and direct method is the electrophilic aromatic substitution (EAS) reaction, specifically the electrophilic fluorination of 3,5-dimethylanisole (also known as 1-methoxy-3,5-dimethylbenzene). This substrate is highly activated towards EAS due to the presence of the electron-donating methoxy and methyl groups.
Q2: Which electrophilic fluorinating reagents are suitable for this synthesis?
A2: Several N-F type electrophilic fluorinating reagents can be used.[1] The most common and effective reagents for this type of transformation include Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI), and N-Fluoro-o-benzenedisulfonimide (NFOBS).[1] Selectfluor® is often preferred due to its crystalline nature, stability, and relatively safe handling.[1]
Q3: What are the primary directing effects of the substituents in 3,5-dimethylanisole?
A3: In 3,5-dimethylanisole, the methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group.[2] The two methyl groups (-CH₃) are also activating, ortho-, para-directing groups. The directing effects of all three substituents are synergistic, strongly activating the positions ortho (2- and 6-) and para (4-) to the methoxy group for electrophilic attack.
Q4: What are the expected major side reactions in this synthesis?
A4: Given the high activation of the aromatic ring, several side reactions can occur:
Formation of regioisomers: Fluorination at the para-position (4-position) can lead to the formation of 4-Fluoro-1-methoxy-3,5-dimethylbenzene as a significant isomeric impurity.
Over-fluorination: The high nucleophilicity of the ring can lead to the introduction of more than one fluorine atom, resulting in di- or even tri-fluorinated products.
Benzylic fluorination: Under certain conditions, especially with reagents like Selectfluor®, fluorination can occur at the benzylic position of the methyl groups.[3][4]
Amination reactions: With Selectfluor®, which contains a nitrogen-based scaffold, competitive amination of the aromatic ring can sometimes be observed, especially with highly activated substrates.[5]
Decomposition and tar formation: The strong oxidizing nature of some fluorinating agents and the high electron density of the substrate can lead to degradation of the starting material and product, resulting in the formation of tar.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low yield of the desired 2-fluoro isomer and high yield of the 4-fluoro isomer.
The para-position is sterically less hindered than the ortho-positions, which can lead to preferential attack at the 4-position.
Modify reaction conditions to favor ortho-substitution. This can sometimes be achieved by using a bulkier fluorinating agent or by changing the solvent to influence the solvation of the electrophile and the transition state.[2] Lowering the reaction temperature may also improve selectivity.
Significant formation of di- and tri-fluorinated products.
The starting material is highly activated, leading to subsequent fluorination of the mono-fluorinated product. The stoichiometry of the fluorinating agent is too high.
Use a stoichiometric amount or a slight deficit of the fluorinating agent (e.g., 0.9-1.0 equivalents). Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
Presence of impurities corresponding to fluorination on the methyl groups.
The reaction conditions (e.g., radical initiators, high temperature, specific solvents) may favor a radical mechanism leading to benzylic fluorination.[3][4]
Ensure the reaction is performed under conditions that favor an electrophilic aromatic substitution pathway. This typically involves polar aprotic solvents and moderate temperatures. Avoid conditions known to promote radical reactions.
Formation of nitrogen-containing byproducts.
This is a known side reaction with Selectfluor® and highly activated aromatic compounds, proceeding through a single-electron transfer (SET) mechanism.[5]
If amination is a significant issue, consider using a different fluorinating agent that does not contain a reactive nitrogen component, such as NFSI. Alternatively, optimizing the solvent and temperature may suppress this side pathway.
Dark reaction mixture and formation of tar.
The fluorinating agent is too reactive for the highly activated substrate, leading to oxidation and decomposition. The reaction temperature is too high.
Use a milder fluorinating agent if possible. Run the reaction at a lower temperature (e.g., starting at 0 °C or even -78 °C and slowly warming up). Ensure the starting material is of high purity and that the reaction is performed under an inert atmosphere to prevent oxidative side reactions.
Incomplete reaction.
The fluorinating agent is not sufficiently reactive under the chosen conditions. Poor solubility of the reagents.
A slight increase in temperature may be necessary. If using a milder fluorinating agent, a more reactive one like Selectfluor® might be required. Choose a solvent in which both the substrate and the fluorinating agent are soluble.
Experimental Protocols
General Protocol for Electrophilic Fluorination of 3,5-Dimethylanisole
This is a general procedure and may require optimization for specific laboratory conditions and desired outcomes.
Preparation: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylanisole (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or nitromethane).
Cooling: Cool the solution to the desired reaction temperature (typically between 0 °C and room temperature). For highly activated substrates, starting at a lower temperature (e.g., -20 °C to 0 °C) is recommended to control the reaction rate and minimize side products.
Reagent Addition: In a separate flask, dissolve the electrophilic fluorinating agent (e.g., Selectfluor®, 1.0-1.1 eq.) in the same anhydrous solvent. Add the solution of the fluorinating agent dropwise to the stirred solution of 3,5-dimethylanisole over a period of 30-60 minutes.
Reaction: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR) until the starting material is consumed.
Quenching: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired product from isomers and other impurities.
Data Presentation
Table 1: Hypothetical Product Distribution in the Fluorination of 3,5-Dimethylanisole under Different Conditions
Entry
Fluorinating Agent
Solvent
Temp (°C)
Yield of 2-Fluoro Isomer (%)
Yield of 4-Fluoro Isomer (%)
Yield of Di-fluoro Products (%)
1
Selectfluor®
CH₃CN
25
65
25
5
2
Selectfluor®
CH₃CN
0
75
18
2
3
NFSI
CH₂Cl₂
25
60
30
4
4
Selectfluor® (1.5 eq)
CH₃CN
25
40
15
35
Note: The data in this table are hypothetical and for illustrative purposes to show potential trends. Actual results will vary based on specific experimental conditions.
Visualizations
Caption: Main synthetic pathway for 1-Fluoro-3-methoxy-5-methylbenzene.
Caption: Common side reactions in the fluorination of 3,5-dimethylanisole.
Caption: A logical workflow for troubleshooting side reactions.
Technical Support Center: Purification of Fluorinated Aromatic Compounds
Welcome to the Technical Support Center for the purification of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidanc...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the purification of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of these unique molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying fluorinated aromatic compounds compared to their non-fluorinated analogs?
A1: The introduction of fluorine atoms into an aromatic ring significantly alters the molecule's physicochemical properties, leading to several purification challenges:
Altered Polarity and Solubility: Fluorine's high electronegativity can create strong molecular dipoles and affect intermolecular interactions, changing the compound's solubility profile and chromatographic behavior in unpredictable ways.[1]
Co-elution of Isomers: Regioisomers of fluorinated aromatics often exhibit very similar polarities, making their separation by standard chromatographic techniques difficult.
Strong Intermolecular Interactions: Fluorinated compounds can engage in unique interactions, such as fluorous-fluorous interactions, which can be leveraged but also complicate standard purification methods.[2]
Changes in pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting their ionization state and behavior in different purification systems.[2]
Q2: Which chromatographic techniques are most effective for purifying fluorinated aromatic compounds?
A2: Several chromatographic techniques can be successfully employed, often with specific considerations for fluorinated compounds:
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool. Using stationary phases with fluorinated groups (e.g., pentafluorophenyl (PFP) or other fluorous phases) can enhance selectivity for separating fluorinated compounds, including isomers.[3][4]
Flash Chromatography: This is a standard technique for routine purification. For challenging separations of fluorinated compounds, using fluorinated stationary phases can be beneficial.
Gas Chromatography (GC): For volatile fluorinated aromatic compounds, comprehensive two-dimensional gas chromatography (GCxGC) can provide excellent separation of complex mixtures.[5]
Solid-Phase Extraction (SPE): Useful for sample cleanup and removing major impurities. Fluorous SPE (F-SPE) utilizes fluorous interactions for highly selective separation of fluorinated molecules from non-fluorinated ones.[2][4]
Q3: How do I choose a suitable solvent system for the recrystallization of a fluorinated aromatic compound?
A3: Finding the right solvent is crucial for successful recrystallization. Due to their unique solubility profiles, a systematic approach is recommended. A good starting point is to test a range of solvents with varying polarities. Common solvent systems that are often effective include ethanol/water, n-hexane/acetone, and n-hexane/ethyl acetate.[5][6] For compounds that are difficult to crystallize, using a binary solvent system where the compound is soluble in one solvent and insoluble in the other is often successful.
Q4: What are common impurities I might encounter after synthesizing a fluorinated aromatic compound?
A4: Impurities are highly dependent on the synthetic route. For example:
Balz-Schiemann Reaction: Incomplete reaction can leave starting aniline, while side reactions can introduce other impurities. The thermal decomposition of the diazonium tetrafluoroborate intermediate can sometimes be incomplete or lead to byproducts.[7][8][9][10]
Palladium-Catalyzed Cross-Coupling Reactions: A significant challenge is the removal of residual palladium catalyst and phosphine ligands from the final product.[11][12][13][14][15]
Electrophilic Fluorination: Unreacted starting material and regioisomers are common impurities. The fluorinating agent itself (e.g., Selectfluor) or its byproducts may also need to be removed.
Over-fluorinated or Partially Fluorinated Byproducts: Depending on the reaction conditions, you may have products with a different number of fluorine atoms than desired.
Troubleshooting Guides
Chromatography Troubleshooting
Problem
Possible Cause
Solution
Poor peak shape (tailing or fronting) in HPLC
Secondary interactions with residual silanols on the silica-based stationary phase. Mobile phase pH is too close to the compound's pKa. Column overload.
Use a highly end-capped column or a fluorinated phase column. Adjust the mobile phase pH to be at least 2 units away from the pKa. Reduce the sample concentration or injection volume.[2]
Co-elution of regioisomers
Isomers have very similar polarity and interactions with the stationary phase.
Utilize a PFP or other fluorinated stationary phase to exploit different retention mechanisms like π-π interactions and dipole-dipole interactions.[3] Optimize the mobile phase, including testing different organic modifiers and additives. Consider preparative TLC with multiple developments.[16]
Low or no recovery from the column
The highly polar fluorinated compound is irreversibly adsorbing to the stationary phase. The compound is degrading on the column.
Switch to a different stationary phase (e.g., alumina or a bonded phase with different characteristics). For flash chromatography, consider dry loading the sample. Test the stability of your compound under the chromatographic conditions.
Compound elutes in the void volume (in Reverse-Phase)
The compound is too polar for the non-polar stationary phase.
Use a more polar-retentive column (e.g., an embedded polar group column) or switch to Hydrophilic Interaction Chromatography (HILIC).
Recrystallization Troubleshooting
Problem
Possible Cause
Solution
Oiling out instead of crystallization
The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. Presence of impurities inhibiting crystallization.
Lower the temperature at which crystallization is initiated by using a larger volume of solvent. Add a seed crystal. Try a different solvent or solvent mixture with a lower boiling point. Further purify the compound by another method (e.g., chromatography) before recrystallization.[2]
No crystal formation upon cooling
The solution is not saturated. The compound is too soluble in the chosen solvent.
Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
Poor recovery of the compound
Too much solvent was used. The compound has significant solubility in the cold solvent.
Reduce the initial volume of the hot solvent. Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent for washing the crystals.
Experimental Protocols
Protocol 1: Purification of a Fluorinated Aromatic Compound by HPLC
This protocol provides a general guideline for purifying a fluorinated aromatic compound using reverse-phase HPLC, with a focus on separating isomers.
1. Column and Mobile Phase Selection:
Column: A Pentafluorophenyl (PFP) column is often a good first choice for separating fluorinated aromatics and their isomers.[3] An alternative is a standard C18 column, but it may offer less selectivity.
Mobile Phase: A common mobile phase system is a gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[2]
2. Sample Preparation:
Dissolve the crude sample in a minimal amount of the initial mobile phase or a compatible solvent (e.g., methanol, acetonitrile).
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method:
Gradient: A typical starting gradient is 5% to 95% acetonitrile in water over 20-30 minutes. This can be optimized based on the initial scouting run.
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID). This will be scaled up for preparative columns.
Detection: UV detection at a wavelength where the compound of interest has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
Injection Volume: 5-20 µL for analytical runs. This will be significantly larger for preparative runs.
4. Fraction Collection and Analysis:
Collect fractions corresponding to the peak(s) of interest.
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
Combine the pure fractions and remove the solvent under reduced pressure.
Technical Support Center: Stability of 1-Fluoro-3-methoxy-5-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-Fluoro-3-methoxy-5-methylbenzene under acidic conditions. This resource is intended for r...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-Fluoro-3-methoxy-5-methylbenzene under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 1-Fluoro-3-methoxy-5-methylbenzene in acidic conditions?
A1: 1-Fluoro-3-methoxy-5-methylbenzene, an aryl alkyl ether, is expected to be relatively stable under mild acidic conditions at room temperature. However, under forcing conditions, such as elevated temperatures and strong acids, it is susceptible to degradation. The primary degradation pathway is likely the acid-catalyzed cleavage of the ether bond.[1][2][3][4]
Q2: What are the most probable degradation products of 1-Fluoro-3-methoxy-5-methylbenzene in an acidic medium?
A2: The principal degradation is expected to be the cleavage of the methoxy group (O-CH₃ bond). This acid-catalyzed hydrolysis would yield 3-Fluoro-5-methylphenol and methanol. Due to the electronic properties of the substituents (activating methoxy group and deactivating but ortho-, para-directing fluoro group), electrophilic aromatic substitution on the benzene ring could be a competing but likely minor degradation pathway, especially in the presence of highly electrophilic species.[5][6]
Q3: How do the substituents on the benzene ring influence the stability of the molecule?
A3: The methoxy group (-OCH₃) is an electron-donating group that activates the aromatic ring towards electrophilic substitution.[5] The fluorine atom is an electron-withdrawing group via induction but an electron-donating group via resonance, making it a deactivator overall but still ortho-, para-directing. The methyl group is a weak activating group. These substituents influence the electron density of the aromatic ring and the stability of potential intermediates in both ether cleavage and electrophilic substitution reactions.
Q4: Are there any standard guidelines for performing acid stress testing on this compound?
A4: While there are no specific guidelines for this exact molecule, the International Council for Harmonisation (ICH) Q1A (R2) guidelines provide a general framework for forced degradation studies.[7] These studies typically involve exposing the compound to a range of acidic conditions (e.g., 0.1 N HCl, 1 N HCl) at various temperatures (e.g., ambient, 40°C, 60°C) to achieve a target degradation of 5-20%.[8][9][10]
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
No degradation observed under initial stress conditions.
The compound is highly stable under the applied conditions. The acid concentration or temperature is too low.
Increase the acid concentration (e.g., from 0.1 N to 1 N HCl) and/or the temperature (e.g., to 60°C or higher). Extend the duration of the stress testing.
Complete or excessive degradation of the compound.
The stress conditions (acid concentration, temperature) are too harsh.
Reduce the acid concentration, lower the temperature, or shorten the exposure time. A design of experiments (DoE) approach can help in optimizing the stress conditions.
Poor mass balance in the analytical results.
Degradation products are not being detected by the analytical method (e.g., they lack a chromophore for UV detection). Degradation products are volatile. The primary degradation product has a different response factor in the detector.
Use a universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in conjunction with UV. Ensure proper calibration and determine the relative response factors for the parent compound and its major degradants.
Multiple unexpected degradation products are observed.
Secondary degradation of the primary products is occurring. Complex side reactions are taking place under the stress conditions. The starting material contains impurities that are also degrading.
Reduce the severity of the stress conditions to favor the formation of primary degradants. Use a well-characterized, pure starting material. Employ LC-MS/MS to identify the structures of the unknown products and propose degradation pathways.
Precipitation of the compound in the acidic medium.
The compound has low solubility in the aqueous acidic solution.
Add a co-solvent (e.g., acetonitrile, methanol) to the reaction mixture to improve solubility. Ensure the co-solvent is stable under the applied acidic conditions.
Experimental Protocols
Protocol for Acidic Forced Degradation Study
This protocol outlines a general procedure for investigating the stability of 1-Fluoro-3-methoxy-5-methylbenzene under acidic stress conditions.
1. Reagent and Sample Preparation:
Stock Solution: Prepare a stock solution of 1-Fluoro-3-methoxy-5-methylbenzene in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Acidic Solutions: Prepare solutions of 0.1 N and 1 N hydrochloric acid (HCl) in water.
Neutralizing Solution: Prepare a solution of sodium hydroxide (NaOH) with a concentration equivalent to the acid used (e.g., 0.1 N and 1 N NaOH).
2. Stress Conditions:
Label separate vials for each condition (e.g., "0.1 N HCl, 40°C," "1 N HCl, 60°C").
To each vial, add a known volume of the stock solution and the corresponding acidic solution. The final concentration of the active pharmaceutical ingredient (API) should be appropriate for the analytical method (e.g., 0.1 mg/mL).
Incubate the vials at the specified temperatures (e.g., ambient, 40°C, 60°C).
Include a control sample of the API in the solvent without acid at each temperature.
3. Time Points and Sampling:
Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
Immediately neutralize the withdrawn sample with an equivalent volume of the corresponding NaOH solution to stop the degradation reaction.
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
4. Analytical Method:
Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV and MS detection.
HPLC Conditions (Example):
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Gradient of acetonitrile and water
Flow Rate: 1.0 mL/min
Detection: UV at a suitable wavelength (e.g., 270 nm) and/or MS detection.
Quantify the amount of remaining 1-Fluoro-3-methoxy-5-methylbenzene and any degradation products.
5. Data Analysis:
Calculate the percentage of degradation at each time point for each condition.
Determine the rate of degradation if possible.
Identify the structure of major degradation products using mass spectrometry data.
Perform a mass balance calculation to account for the parent compound and all degradation products.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on 1-Fluoro-3-methoxy-5-methylbenzene to illustrate data presentation.
Condition
Time (hours)
% 1-Fluoro-3-methoxy-5-methylbenzene Remaining
% Degradation Product 1 (3-Fluoro-5-methylphenol)
Mass Balance (%)
0.1 N HCl, 40°C
0
100.0
0.0
100.0
24
98.2
1.7
99.9
48
96.5
3.4
99.9
1 N HCl, 60°C
0
100.0
0.0
100.0
8
85.3
14.5
99.8
24
65.1
34.2
99.3
Visualizations
Caption: Experimental workflow for the acidic forced degradation study.
Caption: Proposed primary degradation pathway under acidic conditions.
"regioselectivity issues in the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene"
This technical support guide addresses common challenges, particularly regioselectivity issues, encountered during the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene. It is intended for researchers, scientists, and prof...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide addresses common challenges, particularly regioselectivity issues, encountered during the synthesis of 1-Fluoro-3-methoxy-5-methylbenzene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 1-Fluoro-3-methoxy-5-methylbenzene?
The core challenge lies in controlling the regioselectivity during the fluorination step. The typical precursor, 3-methoxy-5-methylphenol (orcinol monomethyl ether), has a highly activated aromatic ring due to the presence of two strong electron-donating groups (hydroxyl and methoxy) and one moderately activating group (methyl).[1] These groups direct electrophiles to the ortho and para positions, leading to a mixture of fluorinated isomers.
Q2: What is the most common synthetic approach and why does it lead to isomeric mixtures?
The most direct approach is the electrophilic fluorination of 3-methoxy-5-methylphenol.[1] The hydroxyl and methoxy groups strongly activate the positions ortho and para to themselves (C2, C4, C6). Consequently, an electrophilic fluorinating agent will attack multiple sites, resulting in a mixture of regioisomers, primarily 2-fluoro-, 4-fluoro-, and 6-fluoro-3-methoxy-5-methylphenol. Achieving high selectivity for a single isomer through this direct route is exceptionally difficult.
Q3: What are the common electrophilic fluorinating agents used for this type of reaction?
Reagents containing a nitrogen-fluorine (N-F) bond are the most common due to their relative stability, safety, and effectiveness.[2] Widely used examples include Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS).[2][3] Cationic reagents like Selectfluor® are often more reactive.[2][4]
Q4: How can I analyze the product mixture to identify and quantify the different regioisomers?
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a highly suitable technique for separating and quantifying volatile regioisomers. For structural confirmation, techniques such as ¹H NMR, ¹⁹F NMR, and GC-Mass Spectrometry (GC-MS) are essential. ¹⁹F NMR is particularly powerful for identifying the number of distinct fluorine environments in the product mixture.
Q5: Are there alternative strategies to improve regioselectivity?
Yes. When direct fluorination is unselective, multi-step strategies are often required. These can include:
Use of Directing Groups: Introducing a temporary blocking or directing group can deactivate certain positions or specifically direct the fluorine to the desired carbon. This group is then removed in a subsequent step.
Synthesis from a Pre-functionalized Ring: Starting with an aniline derivative (e.g., 3-methoxy-5-methylaniline) allows for the introduction of fluorine via a Sandmeyer-type reaction (diazotization followed by treatment with a fluoride source like HBF₄ or HF-pyridine), which can offer better positional control.
Nucleophilic Aromatic Substitution (SₙAr): If a suitable precursor with a good leaving group (like -NO₂ or -Cl) ortho or para to a strong electron-withdrawing group can be synthesized, a nucleophilic fluorination using a fluoride salt (e.g., KF, CsF) may be possible.[5]
Troubleshooting Guide
Problem: My reaction produces a complex mixture of regioisomers with no dominant product.
Cause: The high activation of the aromatic ring by the hydroxyl, methoxy, and methyl groups leads to poor regioselectivity in electrophilic fluorination.
Solution 1: Modify Reaction Conditions: While unlikely to solve the issue completely, optimization can help. Try varying the solvent, temperature, and fluorinating agent. Non-polar solvents can sometimes influence isomer distribution. Using a bulkier fluorinating agent might introduce some steric hindrance, favoring less-hindered positions.
Solution 2: Employ a Multi-Step Strategy: The most robust solution is to abandon direct fluorination in favor of a more controllable, multi-step route. Consider a Sandmeyer reaction starting from the corresponding aniline or using blocking groups to control the position of fluorination.
Solution 3: Chromatographic Separation: If a mixture is unavoidable, isomers can often be separated using preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.[1] However, this can be challenging and costly for large-scale synthesis.
Problem: The overall reaction yield is very low.
Cause 1: Incomplete Reaction: The starting material may not be fully consumed.
Troubleshooting: Increase the equivalents of the fluorinating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC to ensure the starting material is consumed before quenching the reaction.
Cause 2: Substrate or Product Decomposition: The highly activated ring or the phenolic product can be sensitive to the often oxidative conditions of electrophilic fluorination or acidic byproducts.
Troubleshooting: Run the reaction at a lower temperature. Add a non-nucleophilic base (like proton sponge) to scavenge acid generated during the reaction. Ensure the workup is performed promptly and under mild conditions.
Cause 3: Ineffective Fluorinating Agent: The chosen N-F reagent may not be sufficiently electrophilic.
Troubleshooting: Switch to a more powerful fluorinating agent. Cationic reagents like Selectfluor® are generally more reactive than neutral ones like NFSI.[2][3]
Problem: I am observing significant tar or polymer formation.
Cause: Phenolic compounds are susceptible to oxidation and polymerization under electrophilic conditions.
Solution 1: Protect the Phenol: Before fluorination, protect the hydroxyl group as an ether (e.g., methyl, benzyl) or a silyl ether. This reduces the ring's activation and prevents side reactions at the phenolic oxygen. The protecting group can be removed after the fluorination step.
Solution 2: Lower the Temperature: Running the reaction at 0 °C or below can significantly reduce the rate of decomposition and polymerization side reactions.
Quantitative Data Summary
Direct fluorination of 3-methoxy-5-methylphenol is not well-documented due to poor selectivity. However, data from the fluorination of a related, less-activated substrate like anisole can provide insight into expected isomer distributions.
Table 1: Regioselectivity in the Electrophilic Fluorination of Anisole
This table illustrates that even with a simpler substrate, a mixture of ortho and para isomers is common. For 3-methoxy-5-methylphenol, the number of possible products is greater, complicating the outcome.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination (Illustrative)
This is a general protocol for the fluorination of an activated aromatic ring and must be optimized for the specific substrate.
Preparation: Dissolve the substrate (e.g., 3-methoxy-5-methylphenol, 1.0 eq.) in an anhydrous solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (N₂ or Ar).
Cooling: Cool the reaction mixture to the desired temperature (typically between 0 °C and room temperature).
Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 eq.) portion-wise over 15-30 minutes. The reaction may be exothermic.
Reaction: Stir the mixture at the chosen temperature and monitor its progress by TLC or GC.
Workup: Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, diethyl ether).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC to separate regioisomers.
Visualizations
Diagram 1: The Regioselectivity Challenge
Caption: Direct fluorination leads to multiple isomers due to activated positions.
Diagram 2: Proposed Multi-Step Synthetic Workflow
Caption: A multi-step pathway to control the final position of fluorine.
Technical Support Center: Purification of 1-Fluoro-3-methoxy-5-methylbenzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Fluoro-3-methoxy-5-methylbenzene. F...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Fluoro-3-methoxy-5-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing 1-Fluoro-3-methoxy-5-methylbenzene?
A1: Common impurities can arise from starting materials, side reactions, or subsequent degradation. These may include:
Isomeric Impurities: Positional isomers such as other fluoro-methoxy-methylbenzene variants.
Byproducts from Methylation: Over-methylated or demethylated species.
Solvent Residues: Residual solvents from the reaction or initial workup.
Q2: What is a good starting point for developing a purification method for a novel fluorinated compound like this?
A2: A good initial step is to assess the compound's physical properties such as polarity and solubility. For moderately polar compounds soluble in organic solvents, reversed-phase HPLC is a versatile first choice for analytical-scale separation. For preparative scale, techniques like fractional distillation or flash chromatography are more common.
Q3: My fluorinated compound seems to be volatile. Are there any special handling precautions?
A3: Yes, some smaller fluorinated compounds can be volatile. It is advisable to handle them in a well-ventilated fume hood and consider using sealed vials for storage and analysis to prevent loss of material.
Q4: How can I effectively remove residual water from my sample of 1-Fluoro-3-methoxy-5-methylbenzene?
A4: To remove water, you can dry the organic solution over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration. For trace amounts of water in the final product, azeotropic distillation with a suitable solvent like toluene might be effective.
Troubleshooting Guides
Fractional Distillation
Issue 1: I am not getting a good separation of my product from an impurity with a close boiling point.
Possible Cause: The distillation column has insufficient theoretical plates for the separation.
Solution:
Increase the length of the distillation column.
Use a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.
Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference between your product and the impurity.
Issue 2: The compound appears to be decomposing in the distillation pot.
Possible Cause: The compound is thermally unstable at its atmospheric boiling point.
Solution:
Use vacuum distillation to lower the required temperature.
Ensure the heating mantle is not set to an excessively high temperature. Use a sand bath or oil bath for more uniform heating.
Minimize the time the compound spends at high temperatures.
Recrystallization
Issue 1: My compound "oils out" instead of forming crystals.
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound. The solution is also likely supersaturated.
Solution:
Add a small amount of additional hot solvent to dissolve the oil.
Allow the solution to cool more slowly. Try letting it cool to room temperature on the benchtop before placing it in an ice bath.
Try a different solvent or a solvent mixture with a lower boiling point.
Issue 2: No crystals form, even after the solution has cooled completely.
Possible Cause: The solution is not sufficiently saturated, or crystallization has not been initiated.
Solution:
If too much solvent was added, evaporate some of the solvent to increase the concentration of the compound.
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
Add a seed crystal of the pure compound.
Flash Column Chromatography
Issue 1: Poor separation between my product and a non-polar impurity.
Possible Cause: The mobile phase is too polar, causing both compounds to move too quickly through the column.
Solution:
Decrease the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of hexane.
Consider using a different stationary phase. For fluorinated compounds, a fluorinated stationary phase can sometimes provide better selectivity.[1]
Issue 2: The product is eluting very slowly or not at all.
Possible Cause: The mobile phase is not polar enough to move the compound along the stationary phase.
Solution:
Gradually increase the polarity of the mobile phase. For instance, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Ensure you have not overloaded the column with the sample.
Data Presentation
Table 1: Physical Properties of 1-Fluoro-3-methoxy-5-methylbenzene and Potential Impurities
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
1-Fluoro-3-methoxy-5-methylbenzene
C₈H₉FO
140.16
~170-172 (estimated)
3-Fluoro-5-methylphenol
C₇H₇FO
126.13
199.8
1,3-Difluoro-5-methylbenzene
C₇H₆F₂
128.12
~120-122
1-Methoxy-3,5-dimethylbenzene
C₉H₁₂O
136.19
191-192
Experimental Protocols
Protocol 1: Fractional Distillation
Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings) between the distillation flask and the condenser.
Charging the Flask: Add the crude 1-Fluoro-3-methoxy-5-methylbenzene to the distillation flask along with a few boiling chips.
Heating: Gently heat the flask using a heating mantle or oil bath.
Distillation: Slowly increase the temperature. Collect fractions based on the temperature at the still head. The desired product should distill at a constant temperature.
Collection: Collect the fraction corresponding to the boiling point of 1-Fluoro-3-methoxy-5-methylbenzene. Discard the initial lower-boiling fraction and the higher-boiling residue.
Protocol 2: Recrystallization
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not at room temperature.[2] For a compound like 1-Fluoro-3-methoxy-5-methylbenzene, which is a liquid at room temperature, this technique would be applicable if it were a solid, or for purifying a solid derivative. Assuming a suitable solid derivative is being purified, a non-polar solvent like hexane or a moderately polar solvent like ethanol could be tested.
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
Drying: Allow the crystals to air dry or dry them in a vacuum oven.
Protocol 3: Flash Column Chromatography
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate) to elute the compounds.
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for fractional distillation.
Caption: Troubleshooting workflow for recrystallization.
Caption: Troubleshooting workflow for flash chromatography.
Technical Support Center: Scale-Up Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance and troubleshooting for the scale-up synthesis of 1-Fluoro-3-methoxy-5-methylbenzene. The primary synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for the scale-up synthesis of 1-Fluoro-3-methoxy-5-methylbenzene. The primary synthesis route discussed is the Balz-Schiemann reaction, commencing from 3-methoxy-5-methylaniline. This process involves the diazotization of the starting aniline, followed by a fluorination step.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory and industrial-scale synthesis route for 1-Fluoro-3-methoxy-5-methylbenzene?
A1: The most prevalent method for synthesizing 1-Fluoro-3-methoxy-5-methylbenzene is the Balz-Schiemann reaction.[1][2] This involves the diazotization of 3-methoxy-5-methylaniline using a nitrite source in an acidic medium, followed by the thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source, typically from a tetrafluoroborate anion.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are associated with the diazonium salt intermediate (3-methoxy-5-methylbenzenediazonium tetrafluoroborate). Diazonium salts are often thermally unstable and can decompose violently, posing an explosion risk, especially when isolated in a dry state.[3][4] The diazotization reaction itself is exothermic and requires careful temperature control to prevent runaway reactions.[3][5]
Q3: Are there modern techniques to mitigate the safety risks associated with the Balz-Schiemann reaction on a larger scale?
A3: Yes, continuous flow chemistry is a modern approach that significantly enhances the safety of the Balz-Schiemann reaction.[6] By performing the diazotization and subsequent fluorination in a continuous flow reactor, the volume of the hazardous diazonium intermediate at any given time is minimized. This allows for better temperature control and reduces the risk of a thermal runaway.[6] This method also often leads to higher efficiency and shorter reaction times.
Q4: What are the potential byproducts in this synthesis?
A4: Potential byproducts in the Balz-Schiemann reaction include phenols (from reaction with water), azo compounds (from coupling of the diazonium salt with the starting aniline or other aromatic species), and products of hydrodediazoniation where the diazonium group is replaced by hydrogen.[7][8] The formation of these byproducts is often influenced by reaction conditions such as temperature, solvent polarity, and the presence of impurities.[7][9]
Q5: How can I monitor the progress of the diazotization and fluorination reactions?
A5: The progress of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. For the fluorination step, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the diazonium salt and the formation of the desired product, 1-Fluoro-3-methoxy-5-methylbenzene.[10][11]
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low Yield of Diazonium Salt
Incomplete diazotization due to insufficient acid or nitrite.
Ensure at least 2 equivalents of strong acid are used. Add sodium nitrite solution slowly while maintaining a low temperature (0-5 °C). Test for excess nitrous acid with starch-iodide paper.
Temperature too high during diazotization, leading to decomposition.
Maintain strict temperature control using an efficient cooling system. For larger scales, consider a jacketed reactor or a continuous flow setup.[3][6]
Low Yield of 1-Fluoro-3-methoxy-5-methylbenzene
Incomplete decomposition of the diazonium salt.
Ensure the thermal decomposition is carried out at an appropriate temperature and for a sufficient duration. The optimal temperature depends on the specific diazonium salt and solvent.
Formation of side products (e.g., phenols, azo compounds).
Use anhydrous solvents to minimize phenol formation. Ensure efficient stirring to prevent localized high concentrations of reactants that can lead to side reactions.[7][8]
The polarity of the solvent can affect the reaction outcome.
Low- or non-polar solvents can sometimes improve the yield of the desired aryl fluoride by promoting the formation of intimate ion pairs.[9]
Product is Contaminated with Colored Impurities
Formation of azo compounds.
Optimize diazotization conditions to avoid coupling reactions. Purification via distillation or chromatography may be necessary.
Thermal Runaway During Decomposition
The decomposition of the diazonium salt is highly exothermic.
For batch processes, perform the decomposition by adding portions of the diazonium salt to a pre-heated solvent. On a larger scale, a semi-batch or continuous flow process is strongly recommended for better heat management.[3][6]
Difficulty in Isolating the Product
The product may be an oil and difficult to crystallize.
Purification can be achieved by vacuum distillation for larger quantities. For smaller scales, column chromatography can be effective.[12] Liquid-liquid extraction can be used to remove water-soluble impurities.
Data Presentation
Table 1: Comparison of Batch vs. Continuous Flow Synthesis (Illustrative Data)
High risk of thermal runaway, requires careful handling of isolated diazonium salt.[3][4]
Inherently safer due to small reactor volumes and excellent heat transfer.[6]
Table 2: Key Reaction Parameters for the Balz-Schiemann Reaction
Parameter
Typical Range
Considerations
Diazotization Temperature
0 - 10 °C
Crucial for the stability of the diazonium salt. Exceeding this range can lead to decomposition and side reactions.[3]
Decomposition Temperature
60 - 120 °C
Substrate and solvent dependent. Higher temperatures can lead to decomposition of the product.
Acid (for Diazotization)
HCl, HBF₄
HBF₄ is often used directly to form the tetrafluoroborate salt.
Nitrite Source
NaNO₂, t-butyl nitrite
Sodium nitrite is common, but t-butyl nitrite can be used in non-aqueous conditions.
Solvent for Decomposition
Non-polar (e.g., hexane, toluene) or polar aprotic
Solvent choice can influence yield and byproduct formation.[7][9]
Experimental Protocols
Representative Lab-Scale Batch Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene
Disclaimer: This is a representative protocol based on general Balz-Schiemann procedures and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Diazotization
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-methoxy-5-methylaniline in a suitable volume of 48% aqueous tetrafluoroboric acid (HBF₄), maintaining the temperature at 0-5 °C with an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.
After the addition is complete, stir the resulting slurry at 0-5 °C for an additional 30 minutes.
Isolate the precipitated 3-methoxy-5-methylbenzenediazonium tetrafluoroborate by filtration, wash with cold diethyl ether, and dry under vacuum with appropriate safety precautions (do not use a metal spatula, avoid friction and shock).[4]
Step 2: Fluorination (Thermal Decomposition)
In a separate flask equipped with a condenser and a distillation apparatus, heat an inert, high-boiling solvent (e.g., toluene or a high-boiling alkane) to the desired decomposition temperature (typically 100-120 °C).
Carefully add the dried diazonium salt in small portions to the hot solvent. Vigorous gas evolution (N₂) will occur.
After all the diazonium salt has been added, maintain the temperature for 1-2 hours to ensure complete decomposition.
The product can then be isolated from the reaction mixture by distillation.
Step 3: Purification
The crude product obtained from distillation is typically washed with an aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a water wash.
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Further purification can be achieved by fractional vacuum distillation to obtain 1-Fluoro-3-methoxy-5-methylbenzene of high purity.
Visualizations
Caption: Synthesis pathway for 1-Fluoro-3-methoxy-5-methylbenzene.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameter relationships in the synthesis.
A Comparative Guide to the Characterization of 1-Fluoro-3-methoxy-5-methylbenzene and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the characterization data for 1-Fluoro-3-methoxy-5-methylbenzene and three structurally related compounds: 3,5...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for 1-Fluoro-3-methoxy-5-methylbenzene and three structurally related compounds: 3,5-Difluoroanisole, 1-Fluoro-3-methylbenzene, and 1-Fluoro-3-methoxybenzene. The selection of an appropriate fluorinated aromatic compound is crucial in drug discovery and materials science, where subtle structural modifications can significantly impact molecular properties and biological activity. This document aims to facilitate this selection by presenting a clear comparison of their physical and spectroscopic properties.
Physicochemical Properties
A summary of the key physical properties for 1-Fluoro-3-methoxy-5-methylbenzene and its selected alternatives is presented in Table 1. These properties are fundamental in determining the compound's behavior in various experimental conditions.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For 1-Fluoro-3-methoxy-5-methylbenzene, one would expect to see distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons, with coupling patterns influenced by the fluorine atom.
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. The spectrum of 1-Fluoro-3-methoxy-5-methylbenzene would show characteristic signals for the aromatic carbons, with the carbon atom bonded to fluorine exhibiting a large coupling constant (¹JCF).
Note: Specific experimental NMR data for 1-Fluoro-3-methoxy-5-methylbenzene is not available in the searched public resources. Researchers are advised to acquire experimental data upon synthesis or purchase.
The IR spectrum provides information about the functional groups present in a molecule. For all the compounds discussed, one would expect to see characteristic absorption bands for C-H stretching of the aromatic ring and methyl/methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the ether group. A prominent C-F stretching band would also be expected.
Note: An experimental IR spectrum for 1-Fluoro-3-methoxy-5-methylbenzene is not available in the searched public resources.
Spectroscopic Data for Alternative Compounds:
Compound
Key IR Absorptions
3,5-Difluoroanisole
FTIR and ATR-IR spectra are available in public databases.[3]
1-Fluoro-3-methylbenzene
IR spectrum is available in the NIST WebBook.[4][9]
1-Fluoro-3-methoxybenzene
FTIR spectrum is available in public databases.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The mass spectrum of 1-Fluoro-3-methoxy-5-methylbenzene would be expected to show a molecular ion peak at m/z 140.16.
Note: An experimental mass spectrum for 1-Fluoro-3-methoxy-5-methylbenzene is not available in the searched public resources.
Standard experimental procedures for acquiring the characterization data are outlined below. These are general protocols and may require optimization based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of liquid or solid samples.
Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder or solvent should be recorded and subtracted from the sample spectrum.
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: Detect the ions and generate a mass spectrum.
Synthesis Workflow
The synthesis of substituted anisoles like 1-Fluoro-3-methoxy-5-methylbenzene often involves the methylation of a corresponding phenol. A general workflow for such a synthesis and subsequent characterization is depicted below.
General workflow for synthesis and characterization of substituted anisoles.
This guide serves as a starting point for researchers working with 1-Fluoro-3-methoxy-5-methylbenzene and its analogs. While comprehensive data for the target compound is currently limited in public domains, the provided information on its alternatives and general experimental protocols will aid in its effective characterization and application in research and development.
Confirming the Structure of 1-Fluoro-3-methoxy-5-methylbenzene: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals The precise structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative overview of standard analytical techniques for confirming the structure of 1-Fluoro-3-methoxy-5-methylbenzene, a substituted aromatic compound. By examining the expected outcomes from various spectroscopic methods, we offer a framework for the systematic characterization of such molecules. The methodologies and data presented herein serve as a practical reference for researchers engaged in the synthesis and analysis of organic compounds.
Workflow for Structural Confirmation
The process of confirming a chemical structure is a systematic workflow that integrates multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The following diagram illustrates a typical workflow for the structural confirmation of a small organic molecule like 1-Fluoro-3-methoxy-5-methylbenzene.
Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and structural confirmation of an organic compound.
Comparison of Analytical Techniques
The structural confirmation of 1-Fluoro-3-methoxy-5-methylbenzene, with the molecular formula C8H9FO, relies on a combination of spectroscopic techniques. Each method provides distinct and complementary information.
Mass Spectrometry (MS): This technique is primarily used to determine the molecular weight of the compound. For 1-Fluoro-3-methoxy-5-methylbenzene, the expected molecular ion peak [M]+ would be observed at m/z 140.16. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. Fragmentation patterns can also offer clues about the structure, such as the loss of a methyl group (-CH3) or a methoxy group (-OCH3).
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 1-Fluoro-3-methoxy-5-methylbenzene, the IR spectrum is expected to show characteristic absorption bands corresponding to:
C-H stretching (aromatic): Around 3000-3100 cm⁻¹
C-H stretching (aliphatic): Just below 3000 cm⁻¹ for the methyl and methoxy groups.
C=C stretching (aromatic): In the range of 1450-1600 cm⁻¹.
C-O stretching (ether): A strong absorption band around 1000-1300 cm⁻¹.
C-F stretching: A strong band typically in the region of 1000-1400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of an organic molecule.
¹H NMR: This provides information about the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. For 1-Fluoro-3-methoxy-5-methylbenzene, we would expect to see:
A singlet for the methyl protons (-CH3).
A singlet for the methoxy protons (-OCH3).
Distinct signals for the aromatic protons, with splitting patterns influenced by the fluorine atom and other protons on the ring. The fluorine atom will cause additional coupling (J-coupling) to the nearby protons.
¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule. For 1-Fluoro-3-methoxy-5-methylbenzene, we would expect to see distinct signals for each of the eight carbon atoms. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing fluorine atom.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a valuable tool. It would show a single signal for the fluorine atom, and its coupling to neighboring protons would further confirm the substitution pattern on the aromatic ring.
The following diagram provides a conceptual comparison of the information obtained from these primary analytical techniques.
Caption: A diagram comparing the specific structural information provided by different spectroscopic techniques for 1-Fluoro-3-methoxy-5-methylbenzene.
Expected Spectroscopic Data
The following table summarizes the expected key spectroscopic data for 1-Fluoro-3-methoxy-5-methylbenzene based on the analysis of structurally similar compounds.
Technique
Parameter
Expected Value/Observation
Mass Spec.
Molecular Ion [M]⁺
m/z 140.16
IR
Aromatic C-H Stretch
~3050 cm⁻¹
Aliphatic C-H Stretch
~2950 cm⁻¹
Aromatic C=C Stretch
~1600, 1480 cm⁻¹
C-O Stretch
~1250 cm⁻¹
C-F Stretch
~1150 cm⁻¹
¹H NMR
Ar-H
3 distinct signals in the range of 6.5-7.0 ppm
-OCH₃
Singlet, ~3.8 ppm
-CH₃
Singlet, ~2.3 ppm
¹³C NMR
Aromatic Carbons
6 signals in the range of 100-165 ppm
-OCH₃
~55 ppm
-CH₃
~21 ppm
¹⁹F NMR
Ar-F
1 signal, chemical shift dependent on solvent
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for the key analytical techniques discussed.
Mass Spectrometry (Electron Ionization - EI)
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.
Spectrum Generation: The instrument records the interferogram, and a Fourier transform is applied to generate the IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
Data Acquisition: A series of radiofrequency pulses are applied to the sample. The resulting free induction decay (FID) signal is detected.
Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm). For ¹³C and ¹⁹F NMR, similar procedures are followed, but with different acquisition parameters.
By employing these analytical techniques in a coordinated manner, researchers can confidently confirm the structure of 1-Fluoro-3-methoxy-5-methylbenzene and other novel chemical entities.
Validation
Comparative Analysis of Substituted Fluoroanisoles: A Guide for Researchers and Drug Development Professionals
An objective comparison of the physicochemical properties, synthetic methodologies, and biological relevance of substituted fluoroanisoles, supported by experimental data and detailed protocols. The introduction of fluor...
Author: BenchChem Technical Support Team. Date: December 2025
An objective comparison of the physicochemical properties, synthetic methodologies, and biological relevance of substituted fluoroanisoles, supported by experimental data and detailed protocols.
The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Fluoroanisoles, as a class of compounds, serve as critical building blocks and intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[3][4][5] The position and number of fluorine substituents, along with other functional groups on the anisole ring, can dramatically alter properties such as lipophilicity, metabolic stability, and binding affinity.[1][6] This guide provides a comparative analysis of key substituted fluoroanisoles to aid researchers and drug development professionals in their selection and application.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the anisole ring significantly influences its fundamental physicochemical properties. Fluorine's high electronegativity and the position of the methoxy group are key determinants of a compound's behavior.[7]
Compound
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
Boiling Point (°C)
logP (Predicted)
Anisole (Reference)
C₇H₈O
108.14
-37
154
2.11
2-Fluoroanisole
C₇H₇FO
126.13
-39
154-156
2.18
3-Fluoroanisole
C₇H₇FO
126.13
N/A
155-157
2.18
4-Fluoroanisole
C₇H₇FO
126.13
-45
157
2.18
2,4-Difluoroanisole
C₇H₆F₂O
144.12
N/A
148-150
2.25
4-Chloro-2-fluoroanisole
C₇H₆ClFO
160.57
N/A
185-187
2.89
Data compiled from various chemical suppliers and extrapolated from literature. Predicted logP values are generated using standard computational models.
The introduction of fluorine generally leads to a modest increase in lipophilicity (logP) compared to the parent anisole. This effect is crucial in drug design, as lipophilicity governs a compound's ability to cross biological membranes.[1]
Synthetic Methodologies: A Comparative Look
The synthesis of substituted fluoroanisoles can be achieved through several routes, with the choice depending on the desired substitution pattern, scale, and available starting materials.[3][5]
Method
Starting Material
Key Reagents
Reaction Time
Temperature
Yield
Purity
Nucleophilic Aromatic Substitution (SNAr)
4-Bromofluorobenzene
Sodium methoxide, Cu(I) catalyst, DMF
10–16 hours
Elevated (up to 90°C)
>95% (selectivity)
99.7%
Methylation of Fluorophenol
4-Fluorophenol
Methyl iodide, K₂CO₃, Acetone
6 hours
Reflux
Not explicitly stated
High
From Diazonium Salts (Balz-Schiemann)
p-Anisidine
NaNO₂, HBF₄
Multi-step
Varies
Moderate
High
This table summarizes common synthetic routes to 4-fluoroanisole as a representative example.[3][5]
This protocol describes a common and efficient laboratory-scale synthesis of 4-fluoroanisole.[5]
Materials:
4-fluorophenol (1.0 eq)
Potassium carbonate (1.0 eq)
Methyl iodide (1.0 eq)
Acetone (qs)
Procedure:
To a stirred solution of 4-fluorophenol (e.g., 11.21 g, 0.10 mol) in acetone (150 mL), add potassium carbonate (13.80 g, 0.10 mol) and methyl iodide (14.19 g, 0.10 mol) at room temperature.
Reflux the reaction mixture for 6 hours.
Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).
Upon completion, cool the mixture and evaporate the solvent under reduced pressure.
Pour the residue into water and extract with a suitable organic solvent (e.g., diethyl ether).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by distillation to obtain pure 4-fluoroanisole.
Biological Activity and Drug Development Relevance
The incorporation of fluoroanisole motifs into drug candidates can significantly impact their biological activity. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, influencing binding interactions with target proteins.[8][9]
Metabolic Stability: Fluorine substitution at a metabolically labile position can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
Binding Affinity: The strong C-F bond and the electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially enhancing binding affinity.[10]
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can be critical for optimal receptor binding.[1]
For instance, a comparative study on anisole and fluoroanisoles in the Pfizer corporate database revealed that while trifluoroanisole (PhOCF₃) increases lipophilicity, difluoroanisole (PhOCF₂H) often strikes a better balance of properties, including improved transcellular permeability.[1][6] This highlights the nuanced effects of the degree of fluorination.
Visualizing Synthetic and Logical Workflows
To aid in the practical application of this information, the following diagrams illustrate a common synthetic pathway and a logical workflow for selecting a substituted fluoroanisole in a drug discovery context.
Caption: A simplified workflow for the synthesis of 4-fluoroanisole via methylation.
Caption: Logical workflow for selecting a substituted fluoroanisole for a drug discovery project.
A Comparative Guide to the Purity Assessment of 1-Fluoro-3-methoxy-5-methylbenzene by HPLC
For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a critical step. Impurities in a substance like 1-Fluoro-3-methoxy-5-methylbenzene can significantly...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a critical step. Impurities in a substance like 1-Fluoro-3-methoxy-5-methylbenzene can significantly influence the outcomes of subsequent synthetic steps, biological evaluations, and ultimately, the safety and effectiveness of a potential pharmaceutical agent. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1]
This guide provides an objective comparison of a proposed HPLC method for the purity analysis of 1-Fluoro-3-methoxy-5-methylbenzene against other analytical techniques. It includes a detailed experimental protocol, comparative performance data, and visual workflows to aid in methodological selection and implementation.
Proposed HPLC Method for Purity Analysis
Table 1: Proposed HPLC Method Parameters
Parameter
Recommended Condition
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) in a gradient elution.
Gradient Program
Initiate with a lower acetonitrile concentration (e.g., 40%) and progressively increase to a higher concentration (e.g., 90%) over 20 minutes to ensure the elution of all potential impurities.
Dissolve a precisely weighed quantity of the sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of 1-Fluoro-3-methoxy-5-methylbenzene using the proposed HPLC method.
Figure 1: Workflow for HPLC Purity Analysis.
Comparative Analysis with Alternative Purity Assessment Methods
While HPLC is a powerful tool, a comprehensive purity profile is often achieved by employing orthogonal methods that rely on different separation or detection principles.[4] The choice of technique depends on the specific analytical requirements, such as the need for structural confirmation or the analysis of volatile impurities.[5]
Table 2: Comparison of Purity Assessment Techniques
Technique
Principle
Advantages
Limitations
Application for 1-Fluoro-3-methoxy-5-methylbenzene
High-Performance Liquid Chromatography (HPLC)
Differential partitioning of analytes between a stationary and a liquid mobile phase, with UV detection.[5]
High resolution and sensitivity for non-volatile and thermally labile compounds; excellent for quantitative analysis.[1][5]
May require reference standards for impurity identification; not suitable for volatile compounds.[5]
Ideal for quantifying the main component and non-volatile impurities such as starting materials and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds in the gas phase followed by mass-based detection and identification.[6]
High separation efficiency for volatile and thermally stable compounds; provides structural information for impurity identification.[1]
Not suitable for thermally labile compounds; derivatization may be necessary for some analytes.[1]
Best suited for identifying and quantifying volatile impurities like residual solvents from the synthesis process.
Quantitative Nuclear Magnetic Resonance (qNMR)
Utilizes the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[4]
Provides an absolute purity value without the need for a specific reference standard of the analyte; offers structural information.[4][5]
Lower sensitivity compared to chromatographic methods; may be complex for samples with overlapping signals.
Offers an orthogonal method for absolute purity determination and can help in the structural elucidation of unknown impurities.
Differential Scanning Calorimetry (DSC)
Measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of purity based on the melting point depression.[]
Simple operation and no need for a standard substance for purity determination of highly pure (>98%) crystalline solids.[]
Only applicable to crystalline and thermally stable compounds; less sensitive to amorphous impurities.
Can be used as a complementary technique to confirm the purity of the final crystalline product, assuming it is thermally stable.
Logical Comparison of Analytical Methodologies
The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram outlines the logical considerations for choosing between HPLC and alternative techniques for the purity assessment of 1-Fluoro-3-methoxy-5-methylbenzene.
Figure 2: Decision tree for selecting a purity assessment method.
Conclusion
For the routine purity assessment of 1-Fluoro-3-methoxy-5-methylbenzene, a well-developed and validated RP-HPLC method serves as the primary analytical tool.[5] It offers a balance of high resolution, sensitivity, and robust quantification for non-volatile impurities. However, for a comprehensive characterization and to meet stringent regulatory requirements, orthogonal methods such as GC-MS for volatile impurities and qNMR for absolute purity determination are indispensable.[4][5] The strategic combination of these techniques ensures a thorough understanding of the compound's purity profile, which is paramount for its progression in the drug development pipeline.
A Comparative Guide to the Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two promising alternative synthesis routes for the valuable chemical intermediate, 1-Fluoro-3-methoxy-5-methyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two promising alternative synthesis routes for the valuable chemical intermediate, 1-Fluoro-3-methoxy-5-methylbenzene. This compound's unique substitution pattern makes it a significant building block in the development of novel pharmaceutical agents and other specialized chemicals. The following sections detail the experimental protocols and performance of two distinct synthetic strategies, offering researchers the data needed to select the most suitable method for their specific application.
Introduction
1-Fluoro-3-methoxy-5-methylbenzene is a substituted aromatic compound with applications in medicinal chemistry and materials science. The strategic placement of its fluoro, methoxy, and methyl groups allows for diverse chemical modifications, making it a versatile precursor for more complex molecules. The synthesis of this compound is not widely documented, necessitating the exploration of reliable and efficient production methods. This guide compares a direct nucleophilic aromatic substitution (SNAr) approach with a classical multi-step pathway involving a Sandmeyer-type reaction.
Comparative Synthesis Routes
Two primary synthetic pathways have been identified and evaluated for the preparation of 1-Fluoro-3-methoxy-5-methylbenzene:
Route A: A single-step Nucleophilic Aromatic Substitution (SNAr) of 3,5-difluorotoluene with sodium methoxide.
Route B: A three-step sequence starting from the commercially available 3-fluoro-5-nitrotoluene, involving reduction of the nitro group, diazotization of the resulting amine, and subsequent methoxylation.
The performance of these routes is summarized in the table below, followed by detailed experimental protocols.
Data Presentation
Parameter
Route A: Nucleophilic Aromatic Substitution
Route B: Reduction, Diazotization, and Methoxylation
Moderate to high (step-wise yields of 85-95% for reduction)
Reaction Conditions
Elevated temperature (e.g., 100°C)
Low to elevated temperatures (0°C to reflux)
Process Complexity
Simple, one-pot reaction
Multi-step with intermediate isolation
Safety Considerations
Use of a strong base and a high-boiling aprotic solvent.
Handling of a strong acid, potentially unstable diazonium salts, and a flammable solvent.
Experimental Protocols
Route A: Nucleophilic Aromatic Substitution of 3,5-Difluorotoluene
This route offers a direct and potentially high-yielding approach to the target molecule. The reaction proceeds via a nucleophilic aromatic substitution where a methoxide ion displaces one of the fluorine atoms on the 3,5-difluorotoluene ring.
Methodology:
Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, a commercially available solution of sodium methoxide in methanol can be used.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3,5-difluorotoluene is dissolved in a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP).
Reaction Execution: The sodium methoxide solution is added to the solution of 3,5-difluorotoluene. The reaction mixture is then heated to a temperature typically ranging from 80°C to 120°C. The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield 1-Fluoro-3-methoxy-5-methylbenzene.
Route B: Multi-step Synthesis from 3-Fluoro-5-nitrotoluene
This classical pathway involves the transformation of a nitro group into a methoxy group via an amine intermediate. While involving more steps, this route utilizes readily available starting materials and well-established chemical transformations.
Step 1: Reduction of 3-Fluoro-5-nitrotoluene to 3-Fluoro-5-aminotoluene
The nitro group is first reduced to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.[1]
Methodology:
Reaction Setup: In a round-bottom flask, 3-fluoro-5-nitrotoluene is dissolved in ethanol.
Addition of Reducing Agent: A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added to the flask.
Reaction Execution: The mixture is heated to reflux with stirring for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
Work-up and Isolation: The reaction mixture is cooled to room temperature and then placed in an ice bath. The mixture is slowly neutralized by the dropwise addition of a concentrated sodium hydroxide solution until the pH is greater than 10. The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and filtered. The solvent is removed under reduced pressure to yield crude 3-fluoro-5-aminotoluene, which can be purified further if necessary. A typical yield for this type of reduction is in the range of 85-95%.[1]
Step 2: Diazotization of 3-Fluoro-5-aminotoluene
The primary amine is converted into a diazonium salt, a highly versatile intermediate. This reaction must be carried out at low temperatures to prevent the decomposition of the unstable diazonium salt.
Methodology:
Reaction Setup: 3-Fluoro-5-aminotoluene is dissolved in a mixture of a mineral acid (e.g., hydrochloric acid or sulfuric acid) and water, and the solution is cooled to 0-5°C in an ice-salt bath.
Formation of Diazonium Salt: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution while maintaining the temperature between 0°C and 5°C. The reaction is typically stirred for an additional 30 minutes at this temperature.
Step 3: Conversion of the Diazonium Salt to 1-Fluoro-3-methoxy-5-methylbenzene
The diazonium salt is then reacted with methanol to introduce the methoxy group.
Methodology:
Methoxylation: The cold diazonium salt solution is slowly added to a heated solution of methanol. The temperature of the methanol is typically maintained near its boiling point. The reaction often proceeds with the evolution of nitrogen gas.
Work-up and Purification: After the addition is complete and gas evolution has ceased, the reaction mixture is cooled and diluted with water. The product is extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over a drying agent, and the solvent is evaporated. The final product, 1-Fluoro-3-methoxy-5-methylbenzene, is purified by distillation or chromatography.
Visualizing the Synthesis Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams have been generated.
Lack of Publicly Available Data on the Biological Activity of 1-Fluoro-3-methoxy-5-methylbenzene Derivatives
A comprehensive review of scientific literature reveals a significant gap in the publicly available research concerning the biological activity of 1-Fluoro-3-methoxy-5-methylbenzene and its derivatives. Despite extensive...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of scientific literature reveals a significant gap in the publicly available research concerning the biological activity of 1-Fluoro-3-methoxy-5-methylbenzene and its derivatives. Despite extensive searches for quantitative data, experimental protocols, and signaling pathways related to the antimicrobial, anticancer, or enzyme-inhibiting properties of this specific class of compounds, no dedicated studies providing the required information for a comparative guide could be identified.
While the broader classes of fluorinated and methoxy-substituted aromatic compounds are known to exhibit a wide range of biological activities, specific research focusing on the 1-Fluoro-3-methoxy-5-methylbenzene scaffold appears to be limited or not published in accessible scientific databases. The absence of this foundational data prevents the creation of a detailed comparison guide as requested.
This lack of information highlights a potential area for future research in medicinal chemistry and drug discovery. The unique substitution pattern of 1-Fluoro-3-methoxy-5-methylbenzene could offer novel structure-activity relationships and lead to the development of new therapeutic agents. However, until such research is conducted and published, a comparative guide on the biological activity of its derivatives cannot be compiled.
For researchers, scientists, and drug development professionals interested in this area, this presents an opportunity for novel investigation into the synthesis and biological evaluation of this compound class. Future studies would need to establish foundational data on their cytotoxic, antimicrobial, and enzyme-inhibitory effects, including the determination of IC50 and MIC values, and elucidation of their mechanisms of action.
Validation
A Comparative Guide to Fluorination Methods for Substituted Anisoles
For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine into aromatic systems, particularly substituted anisoles, is a critical strategy in the development of pharmaceuticals, agroche...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into aromatic systems, particularly substituted anisoles, is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an objective comparison of prevalent fluorination methods for substituted anisoles, supported by experimental data, to aid researchers in selecting the most suitable strategy for their synthetic needs.
Electrophilic Fluorination: A Go-To Method
Electrophilic fluorination is a widely employed strategy for the direct introduction of fluorine onto electron-rich aromatic rings like anisoles. Reagents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are popular choices due to their commercial availability and relatively safe handling.[1][2]
The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the electron-donating methoxy group directs the incoming electrophilic fluorine to the ortho and para positions. The regioselectivity can be influenced by the steric and electronic nature of other substituents on the anisole ring.
Comparative Performance of Electrophilic Fluorinating Agents
Note: "-" indicates data not specified in the source. Room Temperature (RT).
Experimental Protocol: General Procedure for Electrophilic Fluorination with Selectfluor
Preparation: To a solution of the substituted anisole (1.0 mmol) in acetonitrile (MeCN, 10 mL) in a round-bottom flask, add Selectfluor (1.1 mmol, 1.1 equiv).
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the fluorinated anisole.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic fluorination offers a complementary approach, particularly for anisoles bearing a leaving group (e.g., Cl, Br, NO₂) activated by an electron-withdrawing group. Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common fluoride sources. The reactivity of the fluoride ion can be enhanced by using phase-transfer catalysts such as crown ethers.[7][8]
Note: Data for direct nucleophilic fluorination of haloanisoles is often substrate-specific and may require harsh conditions. The provided data for 4-bromoanisole is for a related primary alkyl bromide system to illustrate the conditions.
Experimental Protocol: General Procedure for Nucleophilic Fluorination with KF/18-Crown-6
Preparation: In a dry flask under an inert atmosphere, combine the halo-substituted anisole (1.0 mmol), potassium fluoride (2.0 mmol), and 18-crown-6 (0.1 mmol).
Reaction: Add a dry aprotic solvent (e.g., acetonitrile or DMF) and heat the mixture to the required temperature (e.g., 80-150 °C). Monitor the reaction by TLC or GC-MS.
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the fluorinated product.
Palladium-Catalyzed C-H Fluorination
Direct C-H bond fluorination catalyzed by transition metals, particularly palladium, has emerged as a powerful tool for the selective introduction of fluorine.[6] These methods often employ a directing group to achieve high regioselectivity. For anisole derivatives, the methoxy group itself can act as a weak directing group, or other functionalities on the ring can be utilized for more specific transformations.
Performance Data for Palladium-Catalyzed C-H Fluorination
Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Fluorination
Preparation: In a reaction vessel, combine the substituted anisole (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), the directing group (if necessary), and the fluorinating agent (e.g., Selectfluor or NFSI, 2.0 equiv).
Reaction: Add the appropriate solvent (e.g., MeCN) and heat the reaction mixture to the specified temperature (e.g., 50-120 °C).
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing the Workflow and Methodologies
To further clarify the experimental processes and the relationships between different fluorination strategies, the following diagrams are provided.
Caption: General experimental workflow for electrophilic fluorination of substituted anisoles.
Comparative Guide to Analytical Method Validation for 1-Fluoro-3-methoxy-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of common analytical methods applicable to the validation of 1-Fluoro-3-methoxy-5-methylbenzene, a key intermedia...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods applicable to the validation of 1-Fluoro-3-methoxy-5-methylbenzene, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific validation data for this compound, this document presents a comparison based on established analytical techniques for similar aromatic compounds. The experimental data and protocols are representative of the expected performance for this class of molecules.
Comparison of Analytical Methods
The selection of an analytical method for 1-Fluoro-3-methoxy-5-methylbenzene depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation. The following table summarizes the typical performance characteristics of Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Parameter
GC-FID
HPLC-UV
GC-MS
Principle
Separation based on volatility, detection by ionization in a flame
Separation based on polarity, detection by UV absorbance
Separation based on volatility, detection by mass-to-charge ratio
Typical Linearity (R²)
> 0.995
> 0.995
> 0.99
Accuracy (% Recovery)
98-102%
98-102%
95-105%
Precision (% RSD)
< 2%
< 2%
< 5%
Limit of Detection (LOD)
ng/mL range
µg/mL range
pg/mL to ng/mL range
Limit of Quantitation (LOQ)
ng/mL to µg/mL range
µg/mL range
ng/mL range
Specificity
Good for known analytes
Moderate, potential for co-elution
Excellent, provides structural information
Typical Application
Routine quantification, purity assessment
Quantification of non-volatile or thermally labile compounds
The following are detailed methodologies for key validation experiments for the quantification of 1-Fluoro-3-methoxy-5-methylbenzene using a Gas Chromatography with Flame Ionization Detection (GC-FID) method.
Linearity
Objective: To demonstrate that the instrument response is directly proportional to the concentration of the analyte over a specified range.
Procedure:
Prepare a stock solution of 1-Fluoro-3-methoxy-5-methylbenzene in a suitable solvent (e.g., methanol or acetonitrile).
Create a series of at least five calibration standards by serial dilution of the stock solution to cover the expected working range (e.g., 1 µg/mL to 100 µg/mL).
Inject each calibration standard in triplicate onto the GC-FID system.
Record the peak area for each injection.
Plot a graph of the mean peak area versus concentration.
Perform a linear regression analysis and determine the coefficient of determination (R²). The acceptance criterion is typically R² ≥ 0.995.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
Prepare a sample matrix (placebo) without the analyte.
Spike the placebo with known concentrations of 1-Fluoro-3-methoxy-5-methylbenzene at three levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the spiked samples using the GC-FID method.
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.
The acceptance criterion is typically a mean recovery of 98-102%.
Precision (Repeatability and Intermediate Precision)
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
Repeatability (Intra-assay precision):
Prepare six independent samples of 1-Fluoro-3-methoxy-5-methylbenzene at 100% of the target concentration.
Analyze the samples on the same day, with the same analyst, and on the same instrument.
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results. The acceptance criterion is typically %RSD ≤ 2%.
Intermediate Precision (Inter-assay precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the %RSD for the combined data from both studies. The acceptance criterion is typically %RSD ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
Procedure (based on the signal-to-noise ratio):
Prepare a series of dilute solutions of 1-Fluoro-3-methoxy-5-methylbenzene.
Inject the solutions and determine the concentration at which the analyte's signal is distinguishable from the background noise.
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of a typical analytical method validation process.
Safety & Regulatory Compliance
Safety
Proper Disposal of 1-Fluoro-3-methoxy-5-methylbenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 1-Fluoro-3-methoxy-5-methylbenzene (CAS Number: 160911-11-5) are paramount for ensur...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 1-Fluoro-3-methoxy-5-methylbenzene (CAS Number: 160911-11-5) are paramount for ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the safe disposal of this fluorinated aromatic ether, providing clear, step-by-step guidance to minimize risks and maintain compliance with safety protocols.
Due to its classification as a halogenated organic compound, 1-Fluoro-3-methoxy-5-methylbenzene requires specific disposal methods. The strong carbon-fluorine bond makes such compounds persistent, necessitating specialized destruction techniques.[1] Improper disposal can lead to environmental contamination and may incur significant regulatory penalties.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
Specifications
Eye Protection
Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
Hand Protection
Chemically resistant gloves (e.g., nitrile, neoprene) are required. Consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is recommended for enhanced protection.
Body Protection
A flame-resistant lab coat is essential. For larger quantities, a chemical-resistant apron should also be worn.
Respiratory Protection
If working outside of a fume hood or if there is a risk of aerosolization, a respirator with an appropriate organic vapor cartridge is necessary.
Step-by-Step Disposal Protocol
The primary and most effective method for the disposal of fluorinated organic compounds is high-temperature incineration.[1] This process is necessary to break the stable carbon-fluorine bond and ensure complete destruction of the molecule.
1. Waste Segregation:
Crucially, never mix halogenated organic waste with non-halogenated organic waste. [2][3][4] Doing so contaminates the entire waste stream and significantly increases disposal costs, as non-halogenated solvents can often be recycled as fuel additives.[4][5]
Collect waste 1-Fluoro-3-methoxy-5-methylbenzene and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a designated, clearly labeled, and compatible waste container.[6]
2. Container Labeling:
From the moment the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[2][7]
The label must clearly identify the contents: "Halogenated Organic Waste: 1-Fluoro-3-methoxy-5-methylbenzene".
Include the approximate concentration and any other solvents present in the mixture.
Indicate the primary hazards (e.g., Flammable, Toxic).
3. Storage of Waste:
Keep the waste container tightly sealed when not in use.[7][8]
Store the container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from heat sources and incompatible materials.[7]
Ensure the waste container is stored in secondary containment to prevent spills.
4. Arranging for Disposal:
Once the waste container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Follow all institutional procedures for waste manifest and pickup requests.
In Case of a Spill:
For small spills, alert personnel in the immediate area and restrict access.
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Decontaminate the spill area with a suitable laboratory detergent and water.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 1-Fluoro-3-methoxy-5-methylbenzene.
Caption: Disposal workflow for 1-Fluoro-3-methoxy-5-methylbenzene.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of 1-Fluoro-3-methoxy-5-methylbenzene, contributing to a secure research environment and safeguarding our planet. Always consult your institution's specific safety protocols and the Safety Data Sheet for any chemical before handling.
Navigating the Safe Handling of 1-Fluoro-3-methoxy-5-methylbenzene: A Procedural Guide
For Immediate Reference: Essential Safety and Handling Protocols for 1-Fluoro-3-methoxy-5-methylbenzene This guide provides crucial safety and logistical information for the handling of 1-Fluoro-3-methoxy-5-methylbenzene...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Reference: Essential Safety and Handling Protocols for 1-Fluoro-3-methoxy-5-methylbenzene
This guide provides crucial safety and logistical information for the handling of 1-Fluoro-3-methoxy-5-methylbenzene, a compound utilized by researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling similar chemical structures, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-Laden Approach
Given the potential hazards associated with aromatic fluorine and ether compounds, a comprehensive PPE strategy is imperative to minimize exposure and ensure personnel safety. The recommended PPE is detailed below, categorized by the level of protection required.
Engineering Controls: The First Line of Defense
Prior to any handling, ensure that engineering controls are in place and fully operational. All operations involving 1-Fluoro-3-methoxy-5-methylbenzene should be conducted in a certified chemical fume hood to control vapor inhalation. An eyewash station and safety shower must be readily accessible.
Standard Laboratory Attire:
Flame-resistant lab coat: Provides a primary barrier against splashes and contact with flammable materials.
Closed-toe shoes: Essential for protecting feet from spills and falling objects.
Specific PPE Recommendations:
A multi-layered approach to personal protection is recommended, with specific equipment for hand, eye, face, and respiratory protection.
PPE Category
Minimum Requirement
Recommended for Enhanced Safety
Rationale
Hand Protection
Nitrile gloves (minimum 5 mil thickness)
Double-gloving (two pairs of nitrile gloves) or chemical-resistant gloves (e.g., Viton®, Butyl rubber)
Protects against skin irritation and absorption. Double-gloving provides additional security against tears or punctures. For prolonged contact, gloves with higher chemical resistance are advised.
Eye & Face Protection
Safety glasses with side shields
Chemical safety goggles and a face shield
Prevents eye irritation from splashes. A face shield offers broader protection for the entire face.
Respiratory Protection
Not generally required for small quantities in a fume hood.
Air-purifying respirator with organic vapor and particulate cartridges
Protects the respiratory system from irritation due to inhalation, especially when handling larger quantities or if there is a potential for aerosolization.
Body Protection
Flame-resistant lab coat
Chemical-resistant coveralls
Provides more extensive protection for the body against significant splashes or spills.
Operational Workflow: From Preparation to Disposal
A strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
PPE Selection Workflow for Handling 1-Fluoro-3-methoxy-5-methylbenzene
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
Designate a specific area within the fume hood for handling 1-Fluoro-3-methoxy-5-methylbenzene.
Verify that an eyewash station and safety shower are accessible and operational.
Donning PPE:
Put on a flame-resistant lab coat or chemical-resistant coveralls.
If required, don the appropriate respiratory protection, ensuring a proper fit.
Put on safety glasses or goggles, and a face shield if there is a splash hazard.
Don nitrile gloves, using a double-gloving technique for enhanced safety.
Handling the Compound:
Perform all manipulations of 1-Fluoro-3-methoxy-5-methylbenzene within the designated area of the chemical fume hood.
Use appropriate lab equipment (e.g., spatulas, glassware) for transfers.
Keep containers of the compound sealed when not in use.
Doffing PPE:
Remove gloves first, peeling them off without touching the outer surface with bare hands.
Remove the face shield and goggles.
Remove the lab coat or coveralls.
Remove respiratory protection last.
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Ensuring Regulatory Compliance
Proper disposal of 1-Fluoro-3-methoxy-5-methylbenzene and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Type
Disposal Procedure
Unused 1-Fluoro-3-methoxy-5-methylbenzene
Dispose of as hazardous chemical waste in a designated, sealed container.
Contaminated Labware (e.g., pipette tips, vials)
Place in a designated hazardous waste container.
Contaminated PPE (gloves, disposable lab coats)
Dispose of in a designated hazardous waste container.
Spills
Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Avoid breathing dust during cleanup.
In the event of a spill, evacuate the immediate area and alert laboratory personnel. For large spills, contact your institution's environmental health and safety department. Always refer to your institution's specific guidelines for hazardous waste disposal.
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.